(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxan-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXKWJPOISVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627319 | |
| Record name | 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159599-89-9 | |
| Record name | 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxan-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step pathway commencing from the commercially available starting material, tetrahydro-2H-pyran-3-carbaldehyde. This guide includes detailed experimental protocols, tabulated quantitative data for each reaction step, and process diagrams generated using Graphviz to illustrate the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a four-step sequence starting from tetrahydro-2H-pyran-3-carbaldehyde. The pathway involves:
-
Reduction of the aldehyde to the corresponding primary alcohol.
-
Mesylation of the alcohol to form a reactive mesylate intermediate.
-
Azidation of the mesylate followed by in-situ or subsequent reduction to the primary amine.
-
Salt formation to yield the final hydrochloride product.
This pathway is selected for its reliance on well-established and high-yielding chemical transformations, ensuring reproducibility and scalability.
Experimental Protocols and Data
Step 1: Synthesis of (tetrahydro-2H-pyran-3-yl)methanol
This step involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde to (tetrahydro-2H-pyran-3-yl)methanol.
Experimental Protocol: [1]
To a solution of tetrahydro-2H-pyran-3-carbaldehyde (450 mg, 3.943 mmol) in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (6 mL, 15:1 v/v) at a temperature between -5 °C and 10 °C, sodium borohydride (NaBH₄) (90 mg, 2.366 mmol) was added in several portions. The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was cooled to 0 °C, and 1 N aqueous hydrochloric acid (HCl) was added dropwise until gas evolution ceased. The mixture was then extracted three times with DCM. The combined organic layers were dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | Tetrahydro-2H-pyran-3-carbaldehyde | [1] |
| Reagent | Sodium borohydride (NaBH₄) | [1] |
| Solvent | DCM/MeOH (15:1) | [1] |
| Temperature | -5 °C to Room Temperature | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 91% | [1] |
| Product | (tetrahydro-2H-pyran-3-yl)methanol | [1] |
Step 2: Synthesis of (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate
This step converts the hydroxyl group of the alcohol into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution. The following protocol is adapted from a similar procedure for the synthesis of tetrahydro-2-pyranylmethyl mesylate.
Experimental Protocol:
A solution of (tetrahydro-2H-pyran-3-yl)methanol (assumed 1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) is cooled to -10 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise, maintaining the temperature between -10 °C and 0 °C. The reaction mixture is then stirred for 30 minutes while allowing it to warm to room temperature. The mixture is washed successively with ice water, 10% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the desired mesylate.
| Parameter | Value (Estimated) |
| Starting Material | (tetrahydro-2H-pyran-3-yl)methanol |
| Reagent | Methanesulfonyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | -10 °C to Room Temperature |
| Reaction Time | 30 minutes |
| Yield | >90% (Typical) |
| Product | (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate |
Step 3: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine
This step involves the conversion of the mesylate to the corresponding amine via an azide intermediate, which is then reduced.
Experimental Protocol:
To a solution of (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate (1.0 eq) in dimethylformamide (DMF), sodium azide (NaN₃) (1.5 eq) is added. The mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over Na₂SO₄, and concentrated to give the crude (tetrahydro-2H-pyran-3-yl)methyl azide.
The crude azide is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford (tetrahydro-2H-pyran-3-yl)methanamine.
| Parameter | Value (Estimated) |
| Starting Material | (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate |
| Reagents | Sodium azide (NaN₃), Palladium on carbon (Pd/C), Hydrogen (H₂) |
| Solvents | DMF, Methanol/Ethanol |
| Temperature | 80-90 °C (azidation), Room Temperature (hydrogenation) |
| Reaction Time | Varies (monitored by TLC) |
| Yield | 70-85% (over two steps, typical) |
| Product | (tetrahydro-2H-pyran-3-yl)methanamine |
Step 4: Synthesis of this compound
This final step involves the formation of the stable hydrochloride salt of the synthesized amine.
Experimental Protocol:
The crude (tetrahydro-2H-pyran-3-yl)methanamine is dissolved in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or dichloromethane. A solution of hydrogen chloride in a compatible solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) is added dropwise with stirring at 0-4 °C. The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a solid.
| Parameter | Value (Estimated) |
| Starting Material | (tetrahydro-2H-pyran-3-yl)methanamine |
| Reagent | Hydrogen chloride (in dioxane or diethyl ether) |
| Solvent | Diethyl ether, Ethyl acetate, or Dichloromethane |
| Temperature | 0-4 °C |
| Reaction Time | < 1 hour |
| Yield | >95% (Typical) |
| Product | This compound |
Visualized Synthesis Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis and isolation of the target compound.
References
In-Depth Technical Guide to the Physicochemical Properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural motifs present in various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing aspects such as reaction kinetics, formulation, and bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
This compound is the hydrochloride salt of a primary amine attached to a tetrahydropyran ring. The presence of the amine group makes the compound basic, and its conversion to the hydrochloride salt enhances its stability and water solubility.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | (Oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride[1] |
| CAS Number | 1159599-89-9[1][2][3] |
| Molecular Formula | C₆H₁₄ClNO[1][2][3] |
| Molecular Weight | 151.63 g/mol [1] |
| Chemical Structure |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. The following table summarizes the available and estimated properties of this compound.
| Property | Value | Source |
| Physical Appearance | Yellow to white solid[2] | Supplier Data |
| Melting Point | 142 °C | [4] |
| Boiling Point | Estimated >200 °C | Based on isomers and salt form |
| Solubility | Soluble in water; Soluble in lower alcohols (e.g., methanol, ethanol); Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, toluene). | General chemical principles |
| pKa | 9.96 ± 0.29 (Predicted) | [4] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the aminomethyl group. The protons on the carbon bearing the aminomethyl group and the adjacent methylene protons on the ring would likely appear as complex multiplets. The protons of the aminomethyl group would likely appear as a broad singlet or a multiplet, and its chemical shift would be dependent on the solvent and concentration. The protons of the ammonium group (-NH₃⁺) would be a broad singlet, and its visibility might depend on the solvent (e.g., observable in DMSO-d₆).
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons closer to the oxygen and nitrogen atoms appearing at a lower field (higher ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
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N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).
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C-H stretching: Sharp peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the tetrahydropyran ring and the methylene group.
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N-H bending: A medium to strong band around 1500-1600 cm⁻¹ from the bending vibration of the ammonium group.
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C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C ether linkage in the tetrahydropyran ring.
UV-Vis Spectroscopy
As this compound does not contain any significant chromophores, it is not expected to show strong absorbance in the UV-Vis region (200-800 nm). Any observed absorbance would likely be due to impurities or end-absorption at shorter wavelengths.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.
Determination of Solubility
The solubility can be determined qualitatively in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, methanol, ethanol, dichloromethane, and hexane.
-
Procedure: To a test tube containing a small, accurately weighed amount of this compound (e.g., 10 mg), the solvent is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
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Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear solution is formed. The approximate solubility can be expressed in terms of mg/mL.
Determination of pKa
The pKa of the conjugate acid of the amine can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a summary of the key physicochemical properties of this compound based on available data and theoretical predictions. The provided experimental protocols offer a framework for the empirical determination of these properties. A comprehensive understanding of these characteristics is essential for the effective utilization of this compound in scientific research and drug development.
References
(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride CAS number lookup
CAS Number: 1159599-89-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key building block in medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on providing practical information for researchers in the field.
Chemical and Physical Properties
This compound is a stable, off-white to beige solid at room temperature.[1] The tetrahydropyran (THP) moiety is a common scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane. The inclusion of the oxygen atom in the ring can lower lipophilicity and introduce a hydrogen bond acceptor, potentially improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 1159599-89-9 | [2] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | Off-white to beige solid | [1] |
| Purity | ≥98% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Representative Synthesis Protocol
Experimental Workflow for the Synthesis of this compound
Caption: A representative multi-step synthesis of this compound.
Detailed Methodology:
-
Step 1: Tosylation of (tetrahydro-2H-pyran-3-yl)methanol
-
To a stirred solution of (tetrahydro-2H-pyran-3-yl)methanol and a catalytic amount of 4-dimethylaminopyridine (DMAP) in chloroform (CHCl₃) and pyridine, tosyl chloride (TsCl) is added portion-wise at 0°C.
-
The reaction mixture is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, which can be used in the next step without further purification.
-
-
Step 2: Formation of 3-(azidomethyl)tetrahydro-2H-pyran
-
The tosylated intermediate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added.
-
The mixture is heated to 60-80°C and stirred overnight.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azide intermediate.
-
-
Step 3: Reduction of the Azide to the Primary Amine
-
The 3-(azidomethyl)tetrahydro-2H-pyran is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
The reduction can be carried out either by catalytic hydrogenation (e.g., using 10% Palladium on carbon under a hydrogen atmosphere) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure to yield the free base, (tetrahydro-2H-pyran-3-yl)methanamine.
-
-
Step 4: Formation of the Hydrochloride Salt
-
The crude amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Application in Drug Discovery and Development
While specific biological activity data for this compound as a standalone compound is not extensively documented in peer-reviewed literature, its significance lies in its utility as a structural motif and intermediate in the synthesis of more complex, biologically active molecules. The tetrahydropyran ring is a key component in a variety of therapeutic agents.
The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of novel drugs targeting neurological disorders.[1] Derivatives of tetrahydropyran have been investigated for their potential as inhibitors of various enzymes and their interaction with transporters for monoamine signaling molecules, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Logical Relationship in Drug Discovery Workflow
Caption: Role of this compound as a building block in a typical drug discovery workflow.
This workflow illustrates how a seemingly simple chemical intermediate can be crucial in the early stages of drug discovery, leading to the generation of diverse chemical libraries for screening against various biological targets. The physicochemical properties imparted by the tetrahydropyran moiety can be advantageous in developing drug candidates with favorable pharmacokinetic profiles. For instance, tetrahydropyran-containing compounds have been explored as inhibitors of the TGF-β type I receptor (ALK5), which is implicated in fibrosis and cancer.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1159599-89-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
commercial availability of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS No. 1159599-89-9), a valuable building block in pharmaceutical and medicinal chemistry. The document details its commercial availability, chemical and physical properties, and provides insights into its synthesis and potential applications.
Commercial Availability and Supplier Information
This compound is commercially available from various chemical suppliers. It is typically offered in research quantities, with purities generally reported to be 97% or higher.[1] Some suppliers indicate a purity of ≥98%.[2][3] The compound is usually supplied as a yellow to white solid.[2][3]
| Supplier Attribute | Information | Source |
| Product Name | This compound | [2][3] |
| CAS Number | 1159599-89-9 | [2][3] |
| Appearance | Yellow to white solid | [2][3] |
| Purity | ≥98% or 97% | [1][2][3] |
| Packaging | Available in research quantities (e.g., 250 mg, 1 g, 5 g, 10 g) | [1] |
| Storage | Keep sealed and away from direct light | [2][3] |
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [2][3][4] |
| Molecular Weight | 151.63 g/mol | [4] |
| IUPAC Name | (oxan-3-yl)methanamine;hydrochloride | [4] |
| Synonyms | oxan-3-ylmethanamine hydrochloride, (tetrahydro-2H-pyran-3-yl)methanamine HCl | [4] |
| Canonical SMILES | C1COCC(C1)CN.Cl | [4] |
| InChI Key | ADKXKWJPOISVRF-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
Illustrative Synthetic Pathway
A patent for the production of related tetrahydro-2H-pyran derivatives describes the synthesis of (6-pentyltetrahydro-2H-pyran-3-yl)methanol.[2] This intermediate is then activated with p-toluenesulfonyl chloride in the presence of pyridine, followed by subsequent reactions to introduce other functional groups.[2] A similar strategy could likely be adapted for the synthesis of the target molecule.
Another relevant procedure found in the literature describes the reduction of tetrahydro-2H-pyran-3-carbaldehyde using sodium borohydride in a co-solvent of DCM/MeOH to yield (tetrahydro-2H-pyran-3-yl)methanol in high yield. This alcohol could then be converted to the corresponding amine.
Applications in Research and Drug Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Pyran-based compounds have shown a wide range of biological activities and are found in numerous natural products and marketed drugs.[5]
This compound serves as a valuable building block for introducing the tetrahydropyran moiety into larger, more complex molecules. Its primary amine functionality allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of novel compounds in drug discovery programs. Its application is often as a "pharmaceutical intermediate," indicating its role in the multi-step synthesis of active pharmaceutical ingredients.[2][3] For instance, pyran derivatives are being investigated for the treatment of various diseases, including Alzheimer's disease.[6]
Safety and Handling
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Precautionary Phrases:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing and eye/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
This compound is a commercially available and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its tetrahydropyran core offers desirable properties for the development of new therapeutic agents. While a specific, publicly available, detailed synthesis protocol is not widespread, its preparation can be approached through established synthetic methodologies. Researchers and drug development professionals can utilize this compound to explore novel chemical space and develop new molecular entities with potential therapeutic applications.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 3. yspharmatech.lookchem.com [yspharmatech.lookchem.com]
- 4. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The document outlines the key analytical techniques and experimental protocols required to confirm the molecule's structure, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and chemical analysis.
Introduction
This compound, with the chemical formula C6H14ClNO and a molecular weight of 151.63 g/mol , is a primary amine hydrochloride derivative of tetrahydropyran.[1] Its structural confirmation is paramount for its application in pharmaceutical research and development, where precise molecular architecture is critical for biological activity and safety. This guide details the application of modern spectroscopic techniques to unambiguously determine its structure.
Spectroscopic Data Analysis
The structural elucidation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The following sections present the expected quantitative data from these analyses.
Disclaimer: The following spectroscopic data is predicted and hypothetical, based on the known chemical structure. It serves as a guide for what to expect during experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
2.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | br s | 3H | -NH₃⁺ |
| ~3.9 | m | 1H | O-CHₐ-CH₂ |
| ~3.4 | m | 1H | O-CHₑ-CH₂ |
| ~3.3 | t, J=11.5 Hz | 1H | O-CH₂-CHₐ |
| ~3.1 | dd, J=11.5, 4.0 Hz | 1H | O-CH₂-CHₑ |
| ~2.9 | m | 2H | -CH₂-NH₃⁺ |
| ~2.0 | m | 1H | -CH-CH₂-NH₃⁺ |
| ~1.8 | m | 1H | Tetrahydropyran CH₂ |
| ~1.6 | m | 1H | Tetrahydropyran CH₂ |
| ~1.4 | m | 2H | Tetrahydropyran CH₂ |
2.1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~72.1 | O-CH₂ |
| ~67.8 | O-CH₂ |
| ~42.5 | -CH₂-NH₃⁺ |
| ~38.7 | -CH-CH₂-NH₃⁺ |
| ~28.4 | Tetrahydropyran CH₂ |
| ~25.1 | Tetrahydropyran CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~2800-2500 | Broad, Strong | N-H stretching (amine salt) |
| ~1600-1500 | Medium | N-H bending (amine salt) |
| ~1100 | Strong | C-O-C stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Ratio | Relative Intensity (%) | Assignment |
| 116.11 | 100 | [M+H]⁺ (free amine) |
| 98.09 | 85 | [M+H - H₂O]⁺ |
| 86.09 | 60 | [M+H - CH₂O]⁺ |
| 70.06 | 45 | [C₄H₈N]⁺ |
| 57.07 | 70 | [C₃H₇N]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
-
The spectral width is typically set from -1 to 10 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
The residual solvent peak is used for chemical shift referencing.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.
-
The spectral width is typically set from 0 to 100 ppm.
-
A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The solvent peak is used for chemical shift referencing.
-
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[2][3]
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Data Acquisition:
-
The sample solution is introduced into the ion source.
-
ESI is a soft ionization technique suitable for polar molecules, which will generate the protonated molecular ion of the free amine ([M+H]⁺).[4][5]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data is typically acquired in positive ion mode.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation process.
Conclusion
The combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, ensuring accurate and reliable characterization of this important chemical entity.
References
- 1. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
Spectroscopic Data Profile of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly accessible, experimentally derived spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, Mass Spectrometry - MS) for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS Number: 1159599-89-9) is limited. This guide provides a comprehensive, predicted spectroscopic profile based on the compound's chemical structure and established principles of spectroscopic analysis for analogous molecules. The information herein serves as a foundational reference for researchers to anticipate and interpret experimental results.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are derived from the analysis of its constituent functional groups: a primary amine hydrochloride and a tetrahydropyran ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -NH₃⁺ | 7.5 - 9.0 | Broad singlet (br s) | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |
| -CH(O)-CH ₂-CH- | 3.2 - 4.0 | Multiplet (m) | Diastereotopic protons adjacent to the ring oxygen, expected to be the most downfield of the ring protons. |
| -CH ₂-O- | 3.2 - 4.0 | Multiplet (m) | Protons on the carbon alpha to the ring oxygen. |
| -CH ₂-CH₂-O- | 1.4 - 1.9 | Multiplet (m) | Methylene protons of the tetrahydropyran ring. |
| -CH-CH ₂-CH₂- | 1.4 - 1.9 | Multiplet (m) | Methylene protons of the tetrahydropyran ring. |
| -CH -CH₂NH₃⁺ | 1.8 - 2.2 | Multiplet (m) | Methine proton at the 3-position of the ring. |
| -CH ₂NH₃⁺ | 2.9 - 3.3 | Multiplet (m) | Protons on the carbon adjacent to the ammonium group are deshielded. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₂-O- | 65 - 75 | Carbon atoms adjacent to the ring oxygen are the most deshielded. |
| -C H-CH₂NH₃⁺ | 35 - 45 | Methine carbon at the 3-position. |
| -C H₂NH₃⁺ | 40 - 50 | Carbon adjacent to the ammonium group. |
| Ring -C H₂- | 20 - 35 | Remaining methylene carbons of the tetrahydropyran ring. |
Table 3: Predicted Infrared (IR) Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 2800 - 3200 | Strong, Broad | Primary ammonium salt (-NH₃⁺)[1] |
| C-H Stretch | 2850 - 2960 | Medium - Strong | Aliphatic C-H bonds in the tetrahydropyran ring and methylene bridge. |
| N-H Bend | 1500 - 1600 | Medium | Asymmetric and symmetric bending of the -NH₃⁺ group[1] |
| C-O-C Stretch | 1080 - 1150 | Strong | Asymmetric stretch of the ether linkage in the tetrahydropyran ring. |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 115.10 | [M-HCl]⁺ | Molecular ion of the free base, (tetrahydro-2H-pyran-3-yl)methanamine. |
| 85.06 | [C₅H₉O]⁺ | Loss of the aminomethyl radical (•CH₂NH₂) from the free base. |
| 30.04 | [CH₄N]⁺ | Alpha-cleavage resulting in the [CH₂NH₂]⁺ fragment, characteristic of primary amines. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid, polar organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: Utilize a Fourier Transform NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio greater than 100:1 for the signals of interest.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, representative amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface by applying pressure with the instrument's anvil.
-
Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a minimum of 16 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for polar and pre-charged molecules.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the peak corresponding to the molecular ion of the free base. For structural confirmation, tandem MS (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting daughter ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
Unveiling the Potential: A Technical Guide to the Biological Investigation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a synthetic organic compound featuring a tetrahydropyran (THP) ring, a common scaffold in a multitude of biologically active molecules. While public domain literature and databases do not currently contain specific data on the biological activity of this particular hydrochloride salt, its structural motifs suggest potential for interaction with various biological targets. This technical guide serves as a foundational resource for researchers interested in exploring the pharmacological potential of this compound. It provides an overview of the known biological activities of structurally related compounds, outlines detailed, representative experimental protocols for a hypothetical screening campaign, and furnishes a framework for initiating a comprehensive investigation into its mechanism of action.
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide array of proteins. The presence of a primary aminomethyl group attached to the THP ring in this compound provides a key site for interaction and potential for further chemical modification.
Despite its commercial availability as a research chemical, to date, no specific biological activity or pharmacological target has been publicly documented for this compound. This guide, therefore, aims to bridge this knowledge gap by proposing a rational, structured approach to its biological evaluation based on the known activities of analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 1159599-89-9 | PubChem[1] |
| Molecular Formula | C₆H₁₄ClNO | PubChem[1] |
| Molecular Weight | 151.63 g/mol | PubChem[1] |
| IUPAC Name | (tetrahydro-2H-pyran-3-yl)methanamine;hydrochloride | PubChem[1] |
| Synonyms | (oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride | PubChem[1] |
| Appearance | White to off-white powder | ChemicalBook |
| Purity | Typically ≥95% | Various Suppliers |
| Storage | 2-8°C, protect from light | ChemicalBook |
Potential Biological Activities of Structurally Related Compounds
The tetrahydropyran moiety is a key structural feature in a variety of bioactive compounds. Analysis of the literature reveals several areas of pharmacology where THP-containing molecules have shown significant activity. These provide a logical starting point for the investigation of this compound.
-
Anticancer Activity: The THP ring is a core component of molecules designed as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5). Inhibition of this pathway is a promising strategy for treating fibrotic diseases and cancer.
-
Antiviral Activity: Certain THP derivatives have been investigated as HIV protease inhibitors. The cyclic ether can act as a bioisostere for peptide bonds, enhancing binding affinity and improving pharmacokinetic properties.
-
Antibacterial Activity: Some 4H-pyran derivatives have been shown to act as inhibitors of Pseudomonas aeruginosa biofilm formation, suggesting a potential role for THP-containing compounds in combating antibiotic resistance.
-
Metabolic Disorders: Substituted aminotetrahydropyrans have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.
Proposed Experimental Protocols for Biological Screening
Given the lack of specific data, a broad-based screening approach is recommended. The following are detailed, representative protocols for initial in vitro assays.
General Kinase Inhibition Assay (e.g., for ALK5)
This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human ALK5 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
³²P-γ-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., a known ALK5 inhibitor)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 2 µL of the test compound dilution (or DMSO for control).
-
Add 10 µL of the substrate solution (MBP).
-
Initiate the reaction by adding 10 µL of the ATP solution containing both unlabeled ATP and ³²P-γ-ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times for 15 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Reagents and Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a general workflow for screening new chemical entities and a representative signaling pathway that could be a potential area of investigation.
References
Solubility Profile of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, including formulation, purification, and chemical synthesis. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Core Principles of Amine Salt Solubility
This compound is an amine salt. The solubility of such compounds is governed by the equilibrium between the solid salt and its solvated ions, or the un-ionized free base. Generally, amine hydrochlorides are significantly more soluble in polar protic solvents like water and short-chain alcohols, and less soluble in non-polar or aprotic organic solvents. This is due to the ionic nature of the salt, which favors interactions with polar solvent molecules. The formation of the hydrochloride salt from the free amine is a common strategy in pharmaceutical development to enhance aqueous solubility and improve bioavailability.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, likely due to the proprietary nature of such data in drug development. However, based on available information and general principles of organic chemistry, a summary of its expected solubility is presented below.
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Ethanol (EtOH) | Polar Protic | 6 mg/mL | Sparingly Soluble |
| Methanol (MeOH) | Polar Protic | Data not available | Expected to be soluble |
| Dichloromethane (DCM) | Aprotic | Data not available | Expected to be poorly soluble to insoluble |
| Acetone | Polar Aprotic | Data not available | Expected to be poorly soluble to insoluble |
| Ethyl Acetate | Polar Aprotic | Data not available | Expected to be poorly soluble to insoluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Data not available | Expected to be poorly soluble to insoluble |
| Diethyl Ether | Non-polar | Data not available | Expected to be insoluble |
| Hexanes | Non-polar | Data not available | Expected to be insoluble |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride like this compound in an organic solvent. This method is based on the shake-flask method, which is a standard technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to allow it to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL or g/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the organic solvents used for specific handling and disposal instructions.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for solubility assessment.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined above.
Stability and Storage of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS Number: 1159599-89-9).[1][2][3][4] Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from laboratory storage to its incorporation into final formulations. This document outlines general stability characteristics, recommended storage and handling procedures, and provides example protocols for stability testing.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride |
| CAS Number | 1159599-89-9 |
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | Yellow to white solid |
Stability Profile
While specific, quantitative long-term stability data for this compound is not extensively published, general principles for amine hydrochloride salts suggest that the compound is stable under recommended storage conditions.[6] The hydrochloride salt form enhances the stability of the amine group. However, like many amine salts, it may be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
Amine hydrochlorides can be susceptible to degradation through several mechanisms, including:
-
Hygroscopicity and Hydrolysis: The salt may absorb moisture from the atmosphere, which could potentially lead to hydrolysis or changes in its physical state.
-
Oxidation: The amine group may be susceptible to oxidation, especially in the presence of light, heat, and certain metal ions.
-
Thermal Decomposition: At elevated temperatures, the compound may undergo thermal decomposition.
A generalized potential degradation pathway for a primary amine hydrochloride is illustrated below.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended based on safety data sheets for this and similar compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] | Minimizes the risk of thermal degradation. |
| Humidity | Keep container tightly closed.[7][8] Store in a dry environment. | Prevents moisture absorption which can lead to hydrolysis and physical changes. |
| Light | Protect from light.[2] | Minimizes light-catalyzed degradation. |
| Atmosphere | Store under an inert gas for maximum stability.[8] | Reduces the risk of oxidative degradation. |
| Handling | Use with adequate ventilation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6][7] | Standard safety precautions for handling chemical compounds. |
Experimental Protocols for Stability Testing
The following are example protocols for conducting stability studies on this compound. These are based on general methodologies for stability testing of amine hydrochlorides.[9][10][11]
Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions: Expose the samples to a range of stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid compound at 80°C for 48 hours.
-
Photolytic: Expose solid compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Long-Term Stability Study
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Package the solid this compound in containers that mimic the proposed commercial packaging.
-
Storage Conditions: Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for appearance, assay, and purity using a validated analytical method (e.g., HPLC).
Caption: A typical experimental workflow for a stability study of a chemical compound.
Data Presentation of a Hypothetical Stability Study
The following table illustrates how quantitative data from a long-term stability study could be presented.
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | - | White to off-white solid | 99.8 | 0.2 |
| 3 | 25°C/60% RH | Conforms | 99.7 | 0.3 |
| 6 | 25°C/60% RH | Conforms | 99.6 | 0.4 |
| 12 | 25°C/60% RH | Conforms | 99.5 | 0.5 |
| 3 | 40°C/75% RH | Conforms | 99.2 | 0.8 |
| 6 | 40°C/75% RH | Slight yellowing | 98.8 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and light-protected environment. For critical applications in research and drug development, it is advisable to perform stability studies to establish a definitive shelf-life and to understand its degradation profile under specific formulation and storage conditions. The protocols and information provided in this guide serve as a foundation for developing a comprehensive stability program for this compound.
References
- 1. This compound [allbiopharm.com]
- 2. This compound, CasNo.1159599-89-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 3. This compound | 1159599-89-9 [chemicalbook.com]
- 4. This compound | 1159599-89-9 [chemicalbook.com]
- 5. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aaronchem.com [aaronchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride into Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride into various molecular scaffolds, a valuable building block in medicinal chemistry. The tetrahydropyran motif is a common feature in numerous biologically active compounds and approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic versatility.[1] This document outlines key synthetic strategies, including nucleophilic substitution, amide bond formation, and reductive amination, and provides representative experimental procedures.
Key Synthetic Methodologies
The primary amine of (tetrahydro-2H-pyran-3-yl)methanamine allows for its versatile integration into a wide range of scaffolds through several common bond-forming reactions. The hydrochloride salt form necessitates neutralization, typically in situ, to liberate the free amine for reaction.
1. Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups on electrophilic scaffolds. This is a fundamental method for forming carbon-nitrogen bonds.
2. Amide Bond Formation: Coupling with carboxylic acids is one of the most frequently utilized reactions in drug discovery.[2][3] This reaction forms a stable amide linkage, a cornerstone of many pharmaceutical structures.
3. Reductive Amination: The reaction of the amine with aldehydes or ketones forms an intermediate imine, which is then reduced in situ to yield a secondary amine.[4][5] This strategy is highly effective for creating substituted amines while avoiding over-alkylation.[5]
Data Presentation: Representative Reaction Data
The following table summarizes typical reaction conditions and outcomes for the incorporation of (tetrahydro-2H-pyran-3-yl)methanamine. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Scaffold (Electrophile/Acid) | Reagents & Conditions | Product | Yield (%) | Purity | Reference |
| Nucleophilic Substitution | 6-bromo-5-chloropyridin-2-yl carbamate derivative | Triethylamine, Sealed tube, 120 °C, 18 h | 6-((tetrahydro-2H-pyran-3-yl)methylamino)-5-chloropyridin-2-yl carbamate derivative | 93% | Not Reported | U.S. Patent US8415381B2 |
| Amide Bond Formation | Generic Carboxylic Acid | EDC, HOBt, DIPEA, CH2Cl2, rt, 16 h | Generic Amide | Typically >80% | >95% | General Protocol |
| Reductive Amination | Generic Aldehyde/Ketone | NaBH(OAc)3, DCE, rt, 12 h | Generic Secondary Amine | Typically >70% | >95% | General Protocol |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution
This protocol is adapted from a procedure described in U.S. Patent US8415381B2.
Materials:
-
6-bromo-5-chloropyridin-2-yl carbamate derivative (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add the 6-bromo-5-chloropyridin-2-yl carbamate derivative and this compound.
-
Add the anhydrous solvent, followed by triethylamine.
-
Seal the vessel and heat the reaction mixture to 120 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Amide Bond Formation (General Procedure)
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous CH2Cl2, add EDC and HOBt.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with CH2Cl2 and wash with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide.
Protocol 3: Reductive Amination (General Procedure)
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a stirred suspension of the aldehyde or ketone and this compound in anhydrous DCE, add triethylamine.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Extract the mixture with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired secondary amine.
Signaling Pathway and Experimental Workflow Diagrams
Transforming Growth Factor-β (TGF-β) Signaling Pathway
Compounds incorporating the tetrahydropyran moiety have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[6] ALK5 is a critical component of the TGF-β signaling pathway, which plays a significant role in cellular processes such as growth, differentiation, and apoptosis.[7] Dysregulation of this pathway is implicated in diseases like cancer and fibrosis.[7] ALK5 inhibitors block the phosphorylation of downstream signaling molecules SMAD2 and SMAD3, thereby inhibiting the pro-tumorigenic effects of TGF-β.[4][7]
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
General Experimental Workflow for Amide Bond Formation
The following diagram illustrates a typical workflow for the synthesis and purification of an amide derivative using this compound.
References
- 1. This compound | 7179-99-9 [chemicalbook.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [allbiopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of amine hydrochlorides and related heterocyclic compounds. These protocols are intended to serve as a starting point for method development and validation by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a versatile and widely used technique for the quantification of polar compounds such as amine hydrochlorides. The proposed method utilizes a C18 column and a UV detector for the determination of this compound. Due to the lack of a strong chromophore in the target molecule, derivatization or detection at a low UV wavelength is often necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Reagents and Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase mixture to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Hypothetical Quantitative Data: HPLC Method Validation
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 0.01 - 1.0 mg/mL |
| Limit of Detection (LOD) | 0.003 mg/mL |
| Limit of Quantification (LOQ) | 0.01 mg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, direct injection can be problematic due to their low volatility and potential for thermal degradation. Therefore, a headspace GC method with derivatization or a direct injection method following a suitable workup is often preferred. The following proposed method utilizes headspace gas chromatography with flame ionization detection (FID), a common approach for the analysis of residual amines in pharmaceutical products.[1]
Experimental Protocol: Headspace GC-FID
Objective: To quantify this compound using a headspace GC method with FID.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Headspace autosampler
-
Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min
-
Oven Temperature Program: Initial temperature of 50 °C for 5 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Split Ratio: 10:1
Headspace Parameters:
-
Vial Equilibration Temperature: 100 °C
-
Vial Equilibration Time: 20 minutes
-
Sample Loop Temperature: 110 °C
-
Transfer Line Temperature: 120 °C
-
Injection Volume: 1.0 mL of headspace vapor
Reagents and Sample Preparation:
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent such as Dimethyl Sulfoxide (DMSO) and a strong base like 1 M Sodium Hydroxide to liberate the free amine. Prepare a series of standards in separate headspace vials.
-
Sample Solution Preparation: Accurately weigh a suitable amount of the sample into a 20 mL headspace vial. Add the same amount of solvent and base as used for the standard preparation. Crimp the vials securely.
Hypothetical Quantitative Data: GC Method Validation
| Parameter | Result |
| **Linearity (R²) ** | > 0.998 |
| Range | 0.1 - 5.0 mg/vial |
| Limit of Detection (LOD) | 0.03 mg/vial |
| Limit of Quantification (LOQ) | 0.1 mg/vial |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Workflow for GC Analysis
Caption: Workflow for the Headspace GC quantification of (tetrahydro-2H-pyran-3-yl)methanamine.
Summary and Conclusion
The presented HPLC and GC methods provide robust frameworks for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative that these proposed methods are fully validated according to ICH guidelines or other relevant regulatory standards to ensure their accuracy, precision, and reliability for their intended purpose. Further method development and optimization may be necessary based on the specific sample characteristics and analytical objectives.
References
Application Note: Quantitative Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride using a Novel HPLC-MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key building block in pharmaceutical synthesis. Due to its polar nature and lack of a strong chromophore, traditional reversed-phase HPLC with UV detection is challenging. The presented method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention and separation, coupled with tandem mass spectrometry for selective and sensitive detection. This approach is suitable for the quantification of (tetrahydro-2H-pyran-3-yl)methanamine in various sample matrices, including process intermediates and quality control samples.
Introduction
(Tetrahydro-2H-pyran-3-yl)methanamine is a primary amine containing a tetrahydropyran ring, a structural motif present in numerous biologically active compounds. As a hydrochloride salt, the analyte is highly polar and water-soluble. The development of a reliable analytical method is crucial for monitoring its purity, stability, and concentration during drug development and manufacturing processes. This application note provides a comprehensive protocol for a HILIC-MS/MS method, offering superior performance over conventional chromatographic techniques for this class of compounds.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. As a hydrochloride salt, this compound is readily soluble in aqueous and polar organic solvents.
Protocol for Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent consisting of 90:10 (v/v) acetonitrile and water. This diluent is compatible with the initial HILIC mobile phase conditions, which helps to ensure good peak shape.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range. If the sample matrix is complex (e.g., reaction mixtures), a protein precipitation or solid-phase extraction (SPE) may be necessary. For protein precipitation, a 3:1 ratio of cold acetonitrile to the aqueous sample is recommended, followed by centrifugation to remove precipitated proteins.
HPLC-MS/MS Method
The method employs a HILIC stationary phase to retain the polar analyte. The mobile phase consists of a high percentage of organic solvent with a volatile buffer to ensure compatibility with the mass spectrometer.
Instrumentation:
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 5 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition and Processing
Data was acquired in the Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The molecular weight of (tetrahydro-2H-pyran-3-yl)methanamine (free base) is 115.17 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 116.2.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| (tetrahydro-2H-pyran-3-yl)methanamine | 116.2 | 99.1 (Loss of NH₃) | 15 | 100 |
| (tetrahydro-2H-pyran-3-yl)methanamine | 116.2 | 81.1 (Ring fragmentation) | 20 | 100 |
Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte.
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and analyzing quality control (QC) samples at three concentration levels.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area (n=3) | % RSD |
| 1 | 1580 | 4.2 |
| 5 | 7950 | 3.1 |
| 10 | 16100 | 2.5 |
| 50 | 80500 | 1.8 |
| 100 | 162000 | 1.5 |
| 500 | 815000 | 1.1 |
| 1000 | 1635000 | 0.9 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | % Accuracy | % RSD |
| Low | 15 | 14.8 | 98.7 | 3.5 |
| Medium | 150 | 153.2 | 102.1 | 2.1 |
| High | 750 | 742.5 | 99.0 | 1.6 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-MS analysis of (tetrahydro-2H-pyran-3-yl)methanamine HCl.
Logical Relationship of Method Parameters
Caption: Interdependencies of analytical choices for the successful analysis of the target analyte.
Conclusion
The HILIC-MS/MS method described in this application note provides a sensitive, selective, and reliable means for the quantitative analysis of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for routine use in pharmaceutical development and quality control environments. The detailed protocol and workflows presented herein can be readily adapted for the analysis of other polar amine compounds.
Application of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in Agonist/Antagonist Studies: Information Not Available
Extensive searches for the application of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in agonist or antagonist studies have yielded no specific publicly available data or research. While the chemical properties and commercial availability of this compound are documented, there is no scientific literature detailing its use in receptor binding, functional assays, or any pharmacological studies investigating its potential agonist or antagonist activity.
This compound is a known chemical entity with the molecular formula C6H14ClNO.[1][2][3] It is available from various chemical suppliers as a solid, with purity typically reported at 95-97%.[2][4] However, beyond its basic chemical identification and sourcing information, there are no published studies that describe its biological evaluation in the context of agonist or antagonist effects on any specific biological target.
It is important to distinguish this specific molecule from more complex derivatives that incorporate a tetrahydropyran moiety. For instance, research has been conducted on novel compounds containing a tetrahydropyran group that act as inhibitors of the transforming growth factor-β (TGF-β) type I receptor or as inhibitors of Pseudomonas aeruginosa biofilm formation.[5][6] However, the biological activity of these larger, more complex molecules cannot be extrapolated to the much simpler this compound. The activity of these derivatives arises from their overall structure and interactions with their respective targets, not just the presence of the tetrahydropyran ring.
Similarly, studies on other tetrahydropyran-containing compounds as angiotensin-II receptor antagonists or TRPV3 antagonists do not provide information on the intrinsic activity of this compound itself.[7][8][9]
Researchers interested in the potential pharmacological activity of this compound would need to conduct initial screening and characterization studies to determine if it interacts with any biological targets in an agonist or antagonist manner.
References
- 1. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. yspharmatech.lookchem.com [yspharmatech.lookchem.com]
- 3. This compound [allbiopharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Acylation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylation is a fundamental and extensively utilized chemical transformation in organic synthesis for the formation of amide bonds.[1][2] This reaction is crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The acylation of amines provides a versatile method for introducing various functional groups and is a common strategy for the protection of amino groups during multi-step synthetic sequences.[2] This document provides a detailed protocol for the N-acylation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride using an acyl chloride as the acylating agent. The protocol is designed to be a reliable starting point for researchers, and it can be adapted for various acylating agents and scaled as needed. The resulting N-acyl (tetrahydro-2H-pyran-3-yl)methanamine derivatives are valuable intermediates in drug discovery and development.
General Reaction Principle
The N-acylation of a primary amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine for the reaction to proceed. A common choice for this is a tertiary amine base like triethylamine, which also serves to scavenge the HCl byproduct generated during the acylation reaction.[1]
Experimental Protocol
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.2 equivalents)
-
Triethylamine (2.2 - 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution and Basification: Suspend the amine hydrochloride in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2–0.5 M. Add triethylamine (2.2 - 2.5 equivalents) to the suspension. Stir the mixture at room temperature for 15-20 minutes to ensure the liberation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.05 - 1.2 equivalents) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the complete addition of the acyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[2]
-
Data Presentation
The following table summarizes representative quantitative data for a typical N-acylation reaction of this compound with acetyl chloride.
| Parameter | Value |
| This compound | 1.0 g (6.0 mmol, 1.0 eq) |
| Acetyl Chloride | 0.51 mL (7.2 mmol, 1.2 eq) |
| Triethylamine | 2.0 mL (14.4 mmol, 2.4 eq) |
| Anhydrous Dichloromethane (DCM) | 20 mL |
| Reaction Time | 3 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Product Yield (after purification) | e.g., 0.85 g (83%) |
| Product Purity (by NMR or LC-MS) | >95% |
Note: The yield and purity are representative and may vary depending on the specific acylating agent and reaction conditions.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
References
Application Notes: (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride in Parallel Synthesis for Drug Discovery
Introduction
In modern drug discovery, the rapid generation of diverse and structurally novel compound libraries is paramount for identifying and optimizing lead candidates.[1] Parallel synthesis has emerged as a key strategy to accelerate this process, enabling the systematic exploration of chemical space.[1] The choice of building blocks is critical, and scaffolds that confer favorable physicochemical properties are highly sought after. The tetrahydropyran (THP) moiety is recognized as a "privileged scaffold" in medicinal chemistry.[2] As a bioisostere of cyclohexane, the THP ring can improve pharmacokinetic profiles by reducing lipophilicity and providing a hydrogen bond acceptor, potentially enhancing absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2]
(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a valuable building block for introducing the beneficial THP scaffold into compound libraries. Its primary amine functionality allows for versatile derivatization through common and robust reactions suitable for parallel synthesis, such as amide bond formation, reductive amination, and Ugi-type multi-component reactions.[3][4][5] This document provides a detailed protocol for the application of this compound in a parallel reductive amination workflow to generate a library of novel secondary amines.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1159599-89-9 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol [6] |
| Appearance | Yellow to white solid[7] |
| Purity | ≥98%[7] |
Parallel Synthesis Workflow: Reductive Amination
The following diagram outlines the workflow for the parallel synthesis of a secondary amine library using this compound.
Caption: Parallel Reductive Amination Workflow.
Detailed Experimental Protocol: Parallel Reductive Amination
This protocol describes the synthesis of a small library of N-substituted-(tetrahydro-2H-pyran-3-yl)methanamines in a 96-well plate format.
Materials and Equipment:
-
This compound
-
A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-naphthaldehyde, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Orbital shaker
-
Centrifugal evaporator
-
LC-MS or UPLC system for analysis
Procedure:
-
Preparation of the Amine Stock Solution (0.2 M):
-
In a suitable flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and generate the free amine in situ.
-
Stir the mixture for 15 minutes at room temperature.
-
Adjust the volume with anhydrous DCM to achieve a final concentration of 0.2 M.
-
-
Preparation of Aldehyde Stock Solutions (0.2 M):
-
In separate vials, prepare 0.2 M solutions of each aldehyde (1.0 eq) in anhydrous DCM.
-
-
Preparation of Reducing Agent Slurry (0.4 M):
-
Prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous DCM to a final concentration of 0.4 M. This should be prepared fresh just before use.
-
-
Reaction Setup (in 96-well plate):
-
To each well of the 96-well reaction block, add 200 µL of the amine stock solution (0.04 mmol, 1.0 eq).
-
To each well, add 200 µL of a unique aldehyde stock solution (0.04 mmol, 1.0 eq).
-
Seal the plate with a sealing mat and shake at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction Step:
-
Unseal the plate and add 150 µL of the freshly prepared sodium triacetoxyborohydride slurry (0.06 mmol, 1.5 eq) to each well.
-
Reseal the plate tightly and place it on an orbital shaker. Shake at room temperature for 16-24 hours.
-
-
Workup:
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.
-
Shake the plate for 10 minutes. A separatory funnel or liquid-liquid extraction plate system can be used for the following steps.
-
Add 500 µL of DCM to each well and mix thoroughly.
-
Separate the organic layer.
-
Wash the organic layer with 500 µL of brine.
-
Dry the collected organic layers over anhydrous Na₂SO₄, filter, and collect in a clean, tared 96-well collection plate.
-
-
Isolation and Analysis:
-
Remove the solvent using a centrifugal evaporator.
-
Determine the yield of the crude product.
-
For analysis, dissolve each product in a fixed volume of a suitable solvent (e.g., DMSO or MeOH) and analyze by LC-MS or UPLC to determine purity.
-
Data Presentation: Representative Library Synthesis Results
The following table summarizes hypothetical results for a parallel synthesis of a small library derived from (tetrahydro-2H-pyran-3-yl)methanamine.
| Well ID | Aldehyde Building Block | Product Structure | Crude Yield (%) | Purity (%) (by UPLC at 214 nm) |
| A1 | Benzaldehyde | N-benzyl(tetrahydro-2H-pyran-3-yl)methanamine | 88 | >95 |
| A2 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)(tetrahydro-2H-pyran-3-yl)methanamine | 91 | >95 |
| A3 | 2-Naphthaldehyde | N-(naphthalen-2-ylmethyl)(tetrahydro-2H-pyran-3-yl)methanamine | 85 | 92 |
| A4 | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)(tetrahydro-2H-pyran-3-yl)methanamine | 93 | >95 |
| A5 | Cyclohexanecarbaldehyde | N-(cyclohexylmethyl)(tetrahydro-2H-pyran-3-yl)methanamine | 82 | 90 |
| A6 | Furan-2-carbaldehyde | N-(furan-2-ylmethyl)(tetrahydro-2H-pyran-3-yl)methanamine | 79 | 88 |
Conceptual Visualization: The Role of the THP Scaffold
The tetrahydropyran (THP) ring is often used in medicinal chemistry to optimize the properties of a lead compound. The diagram below illustrates its role as a bioisosteric replacement for more lipophilic groups like cyclohexane, aiming to improve the overall ADME profile of a drug candidate.
Caption: THP as a bioisostere for lead optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. yspharmatech.lookchem.com [yspharmatech.lookchem.com]
safety handling procedures for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS No. 1159599-89-9). The information herein is a compilation of safety data from publicly available sources and general best practices for handling amine hydrochlorides. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work with this chemical.
Hazard Identification and Classification
This compound is a chemical intermediate used in pharmaceutical research.[1] Based on available data, this compound is classified as causing serious eye damage.[2] Analogous compounds, such as other amine hydrochlorides, may also cause skin and respiratory tract irritation. It is typically a yellow to white solid.[1]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[2] | Danger | Corrosion |
Note: This table is based on aggregated GHS information. Always refer to the supplier-specific SDS for the most accurate and complete hazard information.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected.[3] The following PPE is recommended as a minimum standard:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit. | Prevents skin contact which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3] | Minimizes the inhalation of any dust or aerosols. |
| Footwear | Closed-toe shoes, preferably safety footwear. | Protects feet from spills and falling objects. |
Experimental Protocols
Weighing and Transferring the Compound
Objective: To safely and accurately weigh and transfer this compound powder.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Receiving vessel (e.g., round-bottom flask, beaker)
-
Appropriate PPE
Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Tare Balance: Place the weighing paper or boat on the analytical balance and tare the weight.
-
Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.
-
Weighing: Record the weight of the compound.
-
Transfer: Carefully transfer the weighed solid into the receiving vessel.
-
Cleaning: Clean the spatula and any residual powder from the work surface. Dispose of contaminated weighing paper as chemical waste.
-
Storage: Securely close the container of this compound and return it to its designated storage location.[1]
Small Spill Clean-up Protocol
Objective: To safely clean up a small spill of this compound.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., sand, vermiculite)
-
Waste container with a lid
-
Dustpan and brush
-
Appropriate PPE
-
Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: For a small, manageable spill, prevent the spread of the powder.
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully sweep the absorbed material into a dustpan and transfer it to a labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste material according to institutional and local regulations.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visual Protocols
Caption: General workflow for safely handling chemical compounds.
Caption: Emergency response procedure for accidental exposure.
References
Application Notes and Protocols for Amide Bond Formation via Carboxylic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of peptides, pharmaceuticals, and other complex molecular architectures. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[1] Consequently, the activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This document provides a comprehensive overview of common reaction conditions, detailed experimental protocols for key coupling methodologies, and a comparative analysis of various reagents to guide researchers in selecting the optimal strategy for their synthetic challenges.
I. Overview of Common Reaction Conditions
The success of an amide coupling reaction is contingent on the judicious selection of a coupling reagent, activating agents/additives, a base, and a solvent system. These components work in concert to activate the carboxylic acid, facilitate amide bond formation, and minimize side reactions such as racemization.
Coupling Reagents
Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., DCC, DIC, EDC) are widely used due to their cost-effectiveness. They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][3] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble, complicating purification.[2] EDC, being water-soluble, allows for easier removal of its corresponding urea byproduct during aqueous workup.[2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP) are known for their high coupling efficiency and low risk of racemization.[2][4] They are particularly effective for coupling N-methyl amino acids.[2]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, TBTU, COMU) are highly efficient reagents that lead to rapid reaction times and minimal racemization.[2][5] HATU and HCTU, which are based on the HOAt additive, are generally more reactive and provide higher purity products than their HOBt-based counterparts like HBTU.[6][7] COMU offers the advantage of being based on the non-explosive OxymaPure, enhancing its safety profile.[5][8]
Activating Agents & Additives
Additives are often employed to increase reaction rates and suppress racemization, especially when using carbodiimide coupling reagents.[9] The most common additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[9] These additives react with the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization.[7] HOAt is generally considered more effective than HOBt in preventing racemization.[4]
Bases
A non-nucleophilic organic base is typically required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. Common bases include N,N-diisopropylethylamine (DIPEA or Hünig's base), triethylamine (TEA), and N-methylmorpholine (NMM).[5] The choice of base can influence the extent of racemization.
Solvents
The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Commonly used solvents for amide coupling reactions are polar aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2] Acetonitrile (MeCN) and tetrahydrofuran (THF) are also utilized in certain applications.
II. Data Presentation: Comparative Analysis of Coupling Reagents
The following tables summarize quantitative data on the performance of various coupling reagents under different conditions.
Table 1: General Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Additive(s) | Typical Base(s) | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| DCC | Carbodiimide | HOBt, HOAt | - | DCM, THF | Inexpensive, efficient | Insoluble DCU byproduct, potential for racemization |
| EDC | Carbodiimide | HOBt, HOAt, NHS | - | DCM, DMF, Water | Water-soluble reagent and byproduct | Potential for racemization |
| HATU | Uronium/Aminium | - | DIPEA, TEA | DMF, NMP | High efficiency, fast reaction, low racemization | Higher cost |
| HBTU/TBTU | Uronium/Aminium | HOBt (optional) | DIPEA, TEA, NMM | DMF, NMP | Good efficiency, widely used | Can cause guanidinylation of the amine |
| PyBOP | Phosphonium | - | DIPEA, NMM | DMF, DCM | High efficiency, low racemization | Byproducts can be difficult to remove |
| COMU | Uronium | - | DIPEA, 2,6-Lutidine | DMF, MeCN | High efficiency, safer (non-explosive) | Higher cost |
Table 2: Yield Comparison for Coupling with Challenging Substrates
| Coupling Reagent/Method | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HATU/DIPEA | Boc-Val-OH | 4-amino-N-(4-methoxybenzyl)benzamide | DMF | 23 | 5 | 38 | [10] |
| EDC/DMAP/HOBt (cat.)/DIPEA | Boc-Val-OH | 4-amino-N-(4-methoxybenzyl)benzamide | MeCN | 23 | 42 | 72 | [10] |
| DCC/DMAP | Boc-Val-OH | 4-amino-N-(4-methoxybenzyl)benzamide | CH2Cl2 | 23 | 4 | 28 | [10] |
| BTFFH/DIPEA | 2-(4-chlorophenyl)-3-methylbutanoic acid | N-cyclopropyl-2-aminothiazole | CH2Cl2 | 80 | 24 | 85 | [11] |
| DIC-HOPO | 2,6-dimethylbenzoic acid | benzylamine | MeCN/water | 70 | 48 | 85 | [12] |
| COMU-collidine | 3-phenylpropanoic acid | dibenzylamine | MeCN/water | 20 | - | 84 | [12] |
| TPTU-NMI | benzoic acid | aniline | MeCN/water | 20 | - | 82 | [12] |
| DMT-MM | 3-phenylpropanoic acid | dibenzylamine | MeCN/water | 20 | - | 91 | [12] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
III. Experimental Protocols
The following are detailed protocols for some of the most commonly employed amide coupling methods.
Protocol 1: EDC/HOBt Coupling in Solution
This protocol is a general procedure for the coupling of a carboxylic acid and an amine in a solution phase.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq, if amine is a salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine (1.0 eq). If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Coupling in Solution
This protocol is suitable for a wide range of substrates, including those that are sterically hindered or prone to racemization.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: DCC/DMAP Coupling for Esterification (as an example of DCC use)
While primarily for amide bond formation, DCC is also widely used for esterification, and this protocol illustrates its general use. For amide formation, the alcohol would be replaced with an amine and DMAP is often omitted or used in catalytic amounts.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Mandatory Visualizations
Signaling Pathways in Drug Development
The synthesis of novel molecules via amide coupling is a critical component of drug discovery. These molecules often target key signaling pathways implicated in disease. Below are representations of two such pathways, G-Protein Coupled Receptor (GPCR) and Receptor Tyrosine Kinase (RTK) signaling, which are frequent targets for therapeutics developed using the synthetic methodologies described herein.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an amide coupling reaction followed by purification and analysis.
Caption: General Experimental Workflow for Amide Coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The primary focus is on improving yield and purity through the common and efficient reductive amination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing (tetrahydro-2H-pyran-3-yl)methanamine?
The most prevalent and high-yielding method is the one-pot reductive amination of tetrahydro-2H-pyran-3-carbaldehyde. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2] This method is favored for its operational simplicity and reduced waste, as it eliminates the need for intermediate purification steps.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in reductive amination can typically be attributed to three main areas:
-
Incomplete Imine Formation: The equilibrium between the starting aldehyde and the imine intermediate may not be favorable. This can be addressed by ensuring a slightly acidic pH (around 4-5) to catalyze the reaction and by removing water as it forms, for example, by using molecular sieves.[3][4]
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to an alcohol, competing with the desired reaction pathway.[3][4] Using a milder, pH-selective reducing agent is critical.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time must be optimized. Anhydrous solvents are generally preferred, although the reaction is not overly sensitive to trace amounts of moisture.[5]
Q3: I am observing a significant amount of (tetrahydro-2H-pyran-3-yl)methanol as a byproduct. How can this be prevented?
The formation of the corresponding alcohol is a clear indication that the reducing agent is reducing the starting aldehyde. This is a common issue when using powerful reducing agents like NaBH₄ in a one-pot procedure.[3][6] To prevent this:
-
Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][3][4] These reagents are milder and will preferentially reduce the protonated iminium ion over the aldehyde. NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.[4][7]
-
Adopt a Stepwise Procedure: Allow the imine to form completely before introducing the reducing agent. You can monitor the imine formation via TLC or NMR.[3][6]
Q4: How can I minimize the formation of the dialkylated secondary amine byproduct?
Over-alkylation occurs when the newly formed primary amine product, being nucleophilic, reacts with another molecule of the aldehyde. To suppress this side reaction, use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures the aldehyde is more likely to react with the initial ammonia source rather than the product amine.[5]
Q5: What is the standard procedure for purifying the amine and converting it to its hydrochloride salt?
After the reaction is complete, a standard aqueous workup is performed to remove reagents and byproducts. The crude amine can then be purified by flash column chromatography on silica gel. For the final step, the purified free-base amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is then added dropwise until precipitation is complete. The resulting solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis, their probable causes, and recommended actions.
| Observation / Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Non-optimal pH (too acidic or too basic).[4] | 1. Add a catalytic amount of acetic acid (to reach pH 4-5). Monitor imine spot on TLC.[3][6] 2. Use fresh, high-quality reducing agent. 3. Buffer the reaction or add acid/base to adjust pH into the optimal 4-5 range.[8] |
| Significant Alcohol Byproduct | 1. Reducing agent is too strong (e.g., NaBH₄).[3][6] 2. Reducing agent added before imine formation is complete. | 1. Switch to a milder, selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][4] 2. Implement a two-step process: form the imine first, confirm via TLC, then add the reducing agent. |
| Presence of Dialkylation Product | 1. Stoichiometry is incorrect; product amine is reacting further.[5] | 1. Use a large excess of the ammonia source (e.g., >10 equivalents of ammonium acetate). |
| Unreacted Starting Aldehyde | 1. Insufficient amount of reducing agent. 2. Short reaction time. 3. Steric hindrance slowing the reaction. | 1. Add additional equivalents of the reducing agent.[5] 2. Extend the reaction time and monitor by TLC until the aldehyde spot disappears. 3. Gently heat the reaction mixture if reagents are stable at higher temperatures.[3] |
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Chemical Formula | Typical Use Case | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Two-step procedures | Inexpensive, readily available.[6] | Reduces aldehydes/ketones; requires careful timing of addition.[3][4] |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot reactions | Selective for imines at acidic pH.[2][4] | Toxic cyanide byproduct; moisture sensitive.[4] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | One-pot reactions | Highly selective for imines, non-toxic, mild.[1][3][7] | More expensive than NaBH₄. |
Experimental Protocols & Visualizations
Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol describes a reliable method for the synthesis of the target compound from its corresponding aldehyde.
Caption: Experimental workflow for the one-pot synthesis.
Methodology:
-
Imine Formation: To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) is added ammonium acetate (10.0 eq). A catalytic amount of glacial acetic acid (0.1-0.2 eq) is added, and the mixture is stirred vigorously at room temperature for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.
-
Reduction: The reaction vessel is cooled in an ice bath to 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 30 minutes, then transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted two more times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification and Salt Formation: The crude amine is purified by flash column chromatography. The purified free base is then dissolved in a minimal amount of diethyl ether, and a 2.0 M solution of HCl in diethyl ether is added dropwise with stirring. The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried to yield the final hydrochloride salt.
Troubleshooting Low Yield
Use this decision tree to diagnose potential causes of poor reaction yield.
Caption: Decision tree for troubleshooting low yield issues.
Reaction vs. Side-Reaction Pathways
This diagram illustrates the desired synthesis pathway against common competing side reactions.
Caption: Desired reaction pathway vs. common side reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. This document provides troubleshooting advice and frequently asked questions in a user-friendly format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isolated this compound is off-white or yellow. How can I decolorize it?
A1: Discoloration often arises from high molecular weight, non-polar impurities. An effective method for color removal is treatment with activated charcoal.
-
Protocol:
-
Dissolve the crude hydrochloride salt in a suitable hot solvent, such as isopropanol (IPA) or an ethanol/water mixture.
-
Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.
-
Heat the mixture at reflux for a short period (15-30 minutes).
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Perform a hot filtration through a pad of celite to remove the charcoal.
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Allow the filtrate to cool slowly for recrystallization.
-
Q2: I am observing "oiling out" instead of crystallization upon cooling the recrystallization solvent. What are the causes and solutions?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common for amine salts and can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities that inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Re-heat the mixture and add a small amount of the primary solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.
-
Solvent System Modification: Employ a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol, ethanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) such as diethyl ether or isopropyl ether (IPE) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Seed Crystals: If available, add a few seed crystals of the pure compound to the cooling solution to induce crystallization.
-
Q3: What are the most common impurities I should expect from the synthesis of this compound?
A3: A likely synthetic route involves the reduction of tetrahydro-2H-pyran-3-carbonitrile. Based on this, potential impurities include:
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Unreacted Starting Material: Tetrahydro-2H-pyran-3-carbonitrile.
-
Hydrolysis Byproduct: Tetrahydro-2H-pyran-3-carboxylic acid (from hydrolysis of the nitrile).
-
Residual Solvents: Solvents used in the synthesis and workup.
Q4: I am having difficulty finding a suitable single solvent for recrystallization. What should I try?
A4: For amine hydrochlorides, which can have challenging solubility profiles, mixed solvent systems are often effective. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, and a second miscible solvent in which the compound is poorly soluble.
-
Recommended Solvent Combinations for Screening:
-
Isopropanol (IPA) / Diethyl ether
-
Isopropanol (IPA) / Isopropyl ether (IPE)
-
Ethanol / Diethyl ether
-
Methanol / Dichloromethane (DCM)
-
Ethanol / Ethyl acetate
-
Q5: My compound is highly polar and streaks on standard silica gel TLC. What chromatographic options are available for purification?
A5: The high polarity of the hydrochloride salt makes standard silica gel chromatography challenging. Here are some alternative approaches:
-
Purification of the Free Base:
-
Convert the hydrochloride salt to the free amine by dissolving it in water and basifying with a suitable base (e.g., NaOH, Na2CO3).
-
Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purify the free amine using standard silica gel chromatography (a mobile phase of DCM/Methanol with a small amount of triethylamine or ammonia can be effective).
-
Convert the purified free amine back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in ether or isopropanol.
-
-
Specialized Chromatography Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous buffer. It is well-suited for retaining and separating very polar compounds.[1]
-
Reversed-Phase Chromatography with pH Control: Using a pH-stable C18 column with a buffered mobile phase at a low pH can effectively purify the hydrochloride salt.
-
Data Presentation
Table 1: Solubility Characteristics (Qualitative)
| Solvent | Solubility of Free Base | Solubility of Hydrochloride Salt |
| Water | Sparingly Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Isopropanol | Soluble | Moderately Soluble |
| Dichloromethane (DCM) | Soluble | Sparingly Soluble |
| Ethyl Acetate | Soluble | Sparingly Soluble |
| Diethyl Ether | Sparingly Soluble | Insoluble |
| Hexanes | Insoluble | Insoluble |
Note: This table is based on general principles of amine and amine salt solubility and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropanol (IPA) to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely.
-
Remove the flask from the heat source and allow it to cool slightly.
-
Slowly add diethyl ether dropwise with stirring until the solution becomes faintly and persistently cloudy.
-
Gently re-heat the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for "oiling out" during crystallization.
References
Technical Support Center: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | - Ensure anhydrous reaction conditions as water can inhibit imine formation.- Use a dehydrating agent like molecular sieves.- Allow for sufficient reaction time for the imine to form before adding the reducing agent. |
| Ineffective reduction of the imine. | - Choose an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective for imines.[1][2]- Ensure the reducing agent is fresh and has been stored correctly. | |
| Degradation of starting material or product. | - Control the reaction temperature; some reactions may require cooling. | |
| Formation of a Significant Amount of Tertiary Amine Byproduct (Over-alkylation) | The newly formed primary amine reacts with another molecule of the aldehyde. | - Use a large excess of the aminating agent (e.g., ammonia or an ammonia source).- Control the stoichiometry of the reactants carefully.- A two-step procedure can be more effective: first, form the imine, and after the aldehyde is consumed, add the reducing agent. |
| Presence of (Tetrahydro-2H-pyran-3-yl)methanol as a Major Byproduct | The reducing agent is reducing the starting aldehyde before imine formation. | - Use a milder or more selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB).[1][2]- If using a less selective reducing agent like sodium borohydride, ensure complete imine formation before its addition.[1] |
| Difficulties in Product Isolation and Purification | The product is highly water-soluble as the hydrochloride salt. | - After quenching the reaction, adjust the pH to be basic (pH > 9) to extract the free amine into an organic solvent.- Use a continuous extraction apparatus for efficient extraction of the free amine.- Convert the free amine back to the hydrochloride salt by treating the organic extract with HCl (e.g., HCl in ether or isopropanol). |
| Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to break up the emulsion.- Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common synthetic route is the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde. This involves the reaction of the aldehyde with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the primary amine. Another potential route is the reduction of tetrahydro-2H-pyran-3-carbonitrile.
Q2: Which reducing agents are recommended for the reductive amination to synthesize (tetrahydro-2H-pyran-3-yl)methanamine?
A2: Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for one-pot reductive aminations as it is mild and shows excellent selectivity for the imine over the aldehyde.[1][2] Sodium cyanoborohydride (NaBH3CN) can also be used, but it is toxic and can introduce cyanide-related byproducts. Sodium borohydride (NaBH4) is a stronger reducing agent and can reduce the starting aldehyde; therefore, it is best used in a two-step process where the imine is formed first.[1]
Q3: How can I minimize the formation of the tertiary amine byproduct?
A3: Over-alkylation leading to a tertiary amine is a common side reaction. To minimize this, you can use a large excess of the amine source (e.g., ammonia). Alternatively, a two-step approach is very effective: form the imine from the aldehyde and amine first, and only after the aldehyde is fully consumed, add the reducing agent.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using sodium cyanoborohydride, be aware of its high toxicity and the potential for the release of hydrogen cyanide gas upon acidification. All reactions should be performed in a well-ventilated fume hood.
Q5: How is the final hydrochloride salt typically prepared?
A5: After the reaction and purification of the free amine, the hydrochloride salt is typically prepared by dissolving the purified (tetrahydro-2H-pyran-3-yl)methanamine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or methanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or a calculated amount of concentrated HCl). The hydrochloride salt will then precipitate and can be collected by filtration.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline based on standard reductive amination procedures. Optimization may be required.
Materials:
-
Tetrahydro-2H-pyran-3-carbaldehyde
-
Ammonia solution (e.g., 7N in methanol) or ammonium acetate
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Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
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Acetic acid (optional)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Hydrochloric acid solution (e.g., 2M in diethyl ether)
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Diethyl ether
Procedure:
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To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq.) in anhydrous DCM, add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid can be added to catalyze imine formation.
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In a separate flask, suspend sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq.) in anhydrous DCM.
-
Slowly add the STAB suspension to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Dissolve the purified amine in a minimal amount of diethyl ether and cool in an ice bath.
-
Slowly add a solution of HCl in diethyl ether until precipitation is complete.
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Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Reaction Pathway and Side Reactions
Caption: Main synthetic pathway and potential side reactions.
References
Technical Support Center: (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reductive amination reaction to synthesize (tetrahydro-2H-pyran-3-yl)methanamine resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde with ammonia are a common issue. Several factors could be contributing to this problem. Below is a guide to troubleshoot and optimize your reaction conditions.
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Inefficient Imine Formation: The initial formation of the imine intermediate is a critical equilibrium-driven step.[1][2][3]
-
Troubleshooting:
-
Water Removal: The presence of water can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.[1]
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pH Control: The pH of the reaction medium is crucial for imine formation. A slightly acidic pH (around 4-5) is often optimal to catalyze the reaction without protonating the amine nucleophile excessively.[3] You can use a mild acid catalyst such as acetic acid.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for an efficient reaction.
-
Troubleshooting:
-
Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is milder and more selective for the imine over the aldehyde.[2][4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH.[2][3] Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde, so it should be added after imine formation is complete.[4]
-
Stoichiometry: Ensure you are using an appropriate stoichiometric amount of the reducing agent. An excess may be required, but a large excess can lead to side reactions and complicate purification.
-
Addition Rate: Slow, portion-wise addition of the reducing agent, especially the more reactive ones, can help control the reaction temperature and minimize side reactions.
-
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Troubleshooting:
-
Temperature: While imine formation may be favored at room temperature or slightly elevated temperatures, the reduction step is often performed at a lower temperature (e.g., 0 °C) to improve selectivity.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may promote side reactions.
-
-
Q2: I am observing significant formation of an impurity that I suspect is the corresponding alcohol from the reduction of the starting aldehyde. How can I prevent this?
A2: The formation of (tetrahydro-2H-pyran-3-yl)methanol is a common side reaction resulting from the reduction of the starting material, tetrahydro-2H-pyran-3-carbaldehyde.
-
Cause: This typically occurs when a non-selective or overly reactive reducing agent is used, or when the reducing agent is added before the imine has had sufficient time to form.[4]
-
Solution:
-
Use a Selective Reducing Agent: Employ a milder reducing agent that shows greater selectivity for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this purpose.[2][4][5]
-
Two-Step, One-Pot Procedure: First, allow the aldehyde and ammonia source (e.g., ammonium acetate) to stir for a period to facilitate imine formation. Then, introduce the reducing agent. This temporal separation of the two key steps can significantly minimize the reduction of the starting aldehyde.
-
pH Adjustment: As sodium cyanoborohydride's reactivity is pH-dependent, maintaining a slightly acidic pH can favor the reduction of the protonated imine (iminium ion) over the aldehyde.[2][3]
-
Q3: My final product, this compound, is difficult to purify. What are some recommended purification strategies?
A3: The purification of the hydrochloride salt can be challenging due to its high polarity and potential for co-precipitation with other salts.
-
Work-up Procedure:
-
After the reaction is complete, a careful aqueous work-up is necessary. Quench the reaction by slowly adding water or a dilute acid.
-
To remove unreacted aldehyde and other non-basic impurities, perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) under basic conditions (e.g., by adding NaOH to a pH > 10). The desired amine will remain in the aqueous layer.
-
Subsequently, acidify the aqueous layer with HCl and extract the product into an organic solvent, or concentrate the aqueous layer to precipitate the hydrochloride salt.
-
-
Purification Methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/ether) can be an effective method for purification.
-
Silica Gel Chromatography: While challenging for highly polar compounds, chromatography can be performed. It is often more practical to chromatograph the free amine before converting it to the hydrochloride salt. A polar mobile phase, possibly containing a small amount of a basic modifier like triethylamine or ammonia in methanol, may be required.
-
Acid-Base Extraction: A series of acid-base extractions can be a powerful purification tool to separate the basic amine product from neutral or acidic impurities.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine. Please note that these are starting points and may require further optimization for your specific setup.
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Methanol | Methanol | Dichloromethane (DCM) |
| Ammonia Source | Ammonium Hydroxide | Ammonium Acetate | Ammonium Acetate |
| Catalyst | None | Acetic Acid | Acetic Acid |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Typical Yield | 40-60% | 60-80% | 75-90% |
| Key Consideration | Potential for aldehyde reduction. | pH control is important. | Generally high selectivity. |
Experimental Protocols
Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a common and often successful method for the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) and ammonium acetate (2.0-3.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and imine intermediate are consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.
-
-
Salt Formation:
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the hydrochloride salt is complete.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Reaction Failures.
Experimental Workflow for Reductive Amination
Caption: General Experimental Workflow for Synthesis.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
optimizing reaction time for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary? Derivatization is a chemical modification technique used to enhance the analytical properties of a target molecule. For (tetrahydro-2H-pyran-3-yl)methanamine, which is a primary amine, derivatization is often required for several reasons:
-
Improved Chromatographic Behavior: It reduces the polarity of the amine, leading to better peak shape and reduced tailing in gas chromatography (GC) or reversed-phase high-performance liquid chromatography (HPLC).[1][2]
-
Increased Volatility: For GC analysis, derivatization converts the non-volatile amine into a more volatile compound suitable for the high temperatures of the GC inlet and column.[3]
-
Enhanced Detector Sensitivity: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, significantly increasing its detectability by UV-Vis or fluorescence detectors in HPLC.[3][4]
Q2: What is the general reaction mechanism for this derivatization? The derivatization of (tetrahydro-2H-pyran-3-yl)methanamine involves the nucleophilic attack of its primary amine group on an electrophilic derivatizing agent. Since the starting material is a hydrochloride salt, a base must be added to the reaction mixture to deprotonate the ammonium ion (R-NH3+) and generate the free, nucleophilic amine (R-NH2).[5] Common reaction types include acylation, silylation, or the formation of a Schiff base.[3][6]
Q3: What are common derivatizing agents for primary amines like this one? A variety of reagents can be used, depending on the analytical method (GC or HPLC):
-
For HPLC/UV-Vis or Fluorescence: Dansyl chloride (DNS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), o-phthalaldehyde (OPA), and 1-fluoro-2,4-dinitrobenzene (FDNB) are frequently used.[3][7][8]
-
For GC/FID or GC/MS: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA) are common choices.[6]
Q4: How does the hydrochloride salt form affect the reaction? The amine is protonated as a hydrochloride salt, which makes it non-nucleophilic. To initiate the derivatization, a base (e.g., triethylamine, sodium tetraborate buffer) must be added to neutralize the HCl and free the primary amine.[5] The pH of the reaction medium is therefore a critical parameter to control.[4][9]
Troubleshooting Guide
Q1: My derivatization reaction is incomplete or shows low yield. What should I do? Incomplete derivatization is a common issue that can be addressed by systematically optimizing several parameters.
-
Check the pH: The reaction requires basic conditions (typically pH 8-10) to ensure the amine group is deprotonated and sufficiently nucleophilic.[5] Use a suitable buffer, such as sodium tetraborate, to maintain the optimal pH.[5][9]
-
Increase Reagent Concentration: The derivatizing agent should be present in molar excess. A starting point is a 5-10 fold molar excess relative to the analyte.[5] For complex samples, a higher excess may be needed to counteract competing reactions from matrix components.[5]
-
Optimize Reaction Time and Temperature: A typical starting point is 20-30 minutes at room temperature.[5][10] If the reaction is slow, you can analyze the mixture at several time points (e.g., 10, 30, 60, 120 minutes) to find the optimal duration.[5] For less reactive or sterically hindered amines, gently increasing the temperature to 40-60°C can accelerate the reaction rate.[5][9] However, avoid excessive heat, as it can degrade the analyte or reagent.[5]
-
Ensure Proper Solvent Conditions: The chosen solvent must dissolve both the analyte and the derivatizing agent. Aprotic solvents like acetonitrile or acetone are common.[5] While small amounts of water are often tolerated, high water content can lead to the hydrolysis of the derivatizing reagent.[1][5]
Q2: I'm seeing poor peak shape (e.g., tailing) in my chromatogram. How can I fix this? Poor peak shape can be caused by issues with the reaction or the chromatography itself.
-
Excess Derivatizing Reagent: A large excess of unreacted reagent or its hydrolysis byproducts can interfere with chromatography.[5] Consider adding a quenching agent (e.g., a small amount of acid) after the optimal reaction time to consume the excess reagent.[5] If interference persists, a post-derivatization cleanup step like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[5]
-
Incomplete Derivatization: If some of the polar, underivatized amine remains, it can interact strongly with the column, causing peak tailing. Re-optimize the reaction conditions (pH, time, temperature, reagent excess) to drive the reaction to completion.
-
Chromatographic Conditions: For HPLC, residual silanol groups on the column can interact with the derivatized analyte. Using an end-capped column or adjusting the mobile phase pH can mitigate these secondary interactions.[5]
Q3: There are unexpected side products in my reaction mixture. What is the cause? The formation of multiple derivatives or byproducts can occur under non-optimized conditions.[11]
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Reaction Conditions: Extreme pH or high temperatures can sometimes lead to the degradation of the analyte or the derivatized product.
-
Reagent Reactivity: Some derivatizing agents are not entirely specific and may react with other functional groups or with water in the sample, creating byproducts.[8]
-
Matrix Effects: Components within the sample matrix can sometimes interfere with the reaction or be derivatized themselves, leading to extra peaks in the chromatogram.[5]
Optimizing Reaction Parameters
Optimizing the derivatization of this compound requires a systematic approach. The following table summarizes key parameters, their typical starting points, and considerations for optimization.
| Parameter | Starting Point | Optimization Range & Considerations | Rationale |
| pH | 9.0 (Borate Buffer) | 8.0 - 11.0 | The primary amine must be deprotonated to become nucleophilic. Optimal pH depends on the pKa of the amine and the stability of the reagent.[5][9] |
| Temperature | Room Temperature (~25°C) | 20°C - 70°C | Higher temperatures can increase reaction rates but may also lead to degradation of the analyte or reagent.[5][9] |
| Reaction Time | 20 minutes | 5 - 60 minutes | The reaction should proceed to completion. Monitor product formation over time to determine the optimal duration.[4][5] |
| Reagent Molar Excess | 5-10 fold | 2 - 50 fold | A sufficient excess is needed to drive the reaction to completion, especially in complex matrices.[5] |
| Solvent | Acetonitrile or Acetone | Aprotic solvents | Ensures solubility of both analyte and reagent. High water content should be avoided to prevent reagent hydrolysis.[5] |
Experimental Protocols
General Protocol for Pre-Column Derivatization with Dansyl Chloride for HPLC Analysis
This protocol provides a general guideline. It must be optimized for your specific application and instrumentation.
1. Reagent and Sample Preparation:
- Analyte Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 10% methanol in water) to a known concentration (e.g., 1 mg/mL).
- Derivatizing Reagent Solution: Prepare a solution of Dansyl Chloride in acetonitrile (e.g., 5 mg/mL). This solution should be fresh and protected from light.
- Buffer Solution: Prepare a 0.1 M sodium bicarbonate or sodium tetraborate buffer and adjust the pH to 9.5 with NaOH.[11]
2. Derivatization Procedure:
- In a microcentrifuge tube or autosampler vial, add 50 µL of the analyte solution (or sample extract).
- Add 100 µL of the pH 9.5 buffer solution and vortex briefly.
- Add 100 µL of the Dansyl Chloride solution.
- Vortex the mixture thoroughly for 30 seconds.
- Place the vial in a heating block or water bath set to 60°C for 30 minutes.[11] Protect the mixture from light during this incubation.
3. Reaction Quenching:
- After incubation, cool the vial to room temperature.
- Add a small amount of a quenching solution, such as 2% acetic acid or a primary amine like glycine, to react with the excess Dansyl Chloride. This step is optional but can help reduce baseline noise.
4. Sample Preparation for Injection:
- If necessary, dilute the sample with the mobile phase to bring the concentration within the calibration range of the instrument.
- Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
Visual Guides
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can arise from the synthetic route used to produce this compound. A frequent synthetic pathway involves the conversion of (tetrahydro-2H-pyran-3-yl)methanol to the amine. Therefore, potential impurities include:
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Starting materials: Unreacted (tetrahydro-2H-pyran-3-yl)methanol.
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Intermediates: Residual intermediates such as (tetrahydro-2H-pyran-3-yl)methyl tosylate, mesylate, or the corresponding azide, depending on the specific synthetic method employed.
-
Byproducts of reduction: Impurities formed during the reduction of an intermediate (e.g., an azide or nitrile) to the primary amine.
-
Diastereomers: If the synthesis is not stereospecific, other diastereomers of the molecule may be present.
-
Solvent residues: Residual solvents from the reaction and purification steps.
Q2: My batch of this compound appears discolored (yellow to brown). What is the likely cause and how can I address it?
A2: Discoloration in amine salts is often due to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. The appearance of a yellow to white solid is not uncommon for this compound.[1] For applications requiring high purity, a purification step such as recrystallization is recommended.
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to keep the compound sealed and protected from direct light.[1] For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.
Troubleshooting Guides
Recrystallization Issues
Q4: I am having trouble recrystallizing this compound. What are the recommended solvents and procedures?
A4: Recrystallization is an effective method for purifying amine hydrochlorides. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Recommended Solvent Systems:
-
Single Solvent: Polar protic solvents like isopropanol, ethanol, or methanol are good starting points.
-
Two-Solvent (Solvent/Anti-solvent): A combination of a polar solvent in which the compound is soluble (e.g., methanol or ethanol) and a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or toluene) is often effective.
General Recrystallization Protocol (Two-Solvent System):
-
Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Slowly add diethyl ether or ethyl acetate to the hot solution until a slight cloudiness persists.
-
If necessary, add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
Purity Analysis Challenges
Q5: How can I assess the purity of my this compound sample?
A5: Several analytical techniques can be employed to determine the purity of your sample. The choice of method will depend on the suspected impurities and the available equipment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying the main component and separating it from non-volatile impurities. For chiral purity, a chiral stationary phase is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. The free amine form is typically more volatile and may require derivatization for optimal analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify major impurities if their concentration is sufficient for detection.
Quantitative Data Summary
| Analytical Technique | Typical Purity of Commercial Batches | Limit of Detection (LOD) for Impurities (General) | Limit of Quantitation (LOQ) for Impurities (General) |
| HPLC-UV | ≥98%[1] | ~0.01% | ~0.03% |
| GC-MS | Not typically specified | ~0.005% | ~0.015% |
| ¹H NMR | >99% (relative to NMR standards) | ~0.1% | ~0.3% |
Detailed Experimental Protocols
Protocol 1: HPLC Purity Analysis (Achiral)
-
Objective: To determine the purity of this compound and quantify non-chiral impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Objective: To separate and quantify the enantiomers of (tetrahydro-2H-pyran-3-yl)methanamine.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize the salt to the free amine for better separation on some chiral columns.
Protocol 3: GC-MS Impurity Profiling
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Note: Analysis of the free amine is often preferred for GC. To achieve this, the hydrochloride salt can be neutralized with a base (e.g., NaOH solution) and extracted into an organic solvent (e.g., dichloromethane) prior to injection.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: An initial temperature of 50-70°C, followed by a ramp to 250-280°C.
-
Injection: Split or splitless mode, depending on the expected concentration of impurities.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.
Visualizations
References
Technical Support Center: (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride Reactions & Racemization Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the risk of racemization during chemical reactions involving (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. Our resources include frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: What is racemization and why is it a concern for reactions with this compound?
A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate). For chiral molecules like (tetrahydro-2H-pyran-3-yl)methanamine, maintaining a single enantiomeric form is often critical for its biological activity and therapeutic efficacy in drug development. Racemization can lead to a loss of potency and the introduction of undesired stereoisomers with different pharmacological or toxicological profiles.
Q2: What are the primary factors that can cause racemization in reactions involving this compound?
A2: The primary drivers of racemization in chiral amines are the formation of achiral intermediates and exposure to harsh reaction conditions. Specifically, factors include:
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Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Strong acids or bases: These can facilitate the formation of planar, achiral intermediates, such as imines, which can then be non-stereoselectively reprotonated.
-
Choice of solvents and reagents: Certain solvents and reagents can promote the formation of intermediates that are susceptible to racemization.
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Prolonged reaction times: Extended exposure to reaction conditions that can induce racemization increases the likelihood of its occurrence.
Q3: Is the tetrahydropyran ring in this compound stable during typical reactions?
A3: The tetrahydropyran (THP) ring is generally a stable saturated heterocycle. It is resistant to a variety of non-acidic reagents. However, under strongly acidic conditions, the ether linkage in the ring can be susceptible to cleavage. For most applications, such as amide coupling under standard conditions, the THP ring is expected to remain intact.
Q4: How can I determine if my sample of this compound has undergone racemization?
A4: The enantiomeric excess (ee) of your sample can be determined using several analytical techniques. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.
-
Chiral Supercritical Fluid Chromatography (SFC): A faster and more environmentally friendly alternative to HPLC for chiral separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, NMR can be used to distinguish between and quantify enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound that may lead to racemization.
Issue 1: Loss of enantiomeric excess observed after an amide coupling reaction.
| Potential Cause | Recommendation |
| High Reaction Temperature | Maintain a low reaction temperature, ideally between 0 °C and room temperature. |
| Strong Base Used for Amine Neutralization | Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid strong, unhindered bases like triethylamine (TEA) when possible. |
| Inappropriate Coupling Reagent | Use coupling reagents known to suppress racemization, such as those based on phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it reaches completion to minimize exposure to potentially racemizing conditions. |
| Acidic or Basic Workup Conditions | Perform aqueous workups under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases during extraction and purification. |
Issue 2: Inconsistent results in enantiomeric excess between batches.
| Potential Cause | Recommendation |
| Variability in Reagent Quality | Ensure the purity and dryness of all solvents and reagents, particularly the amine, carboxylic acid, and coupling agents. |
| Inconsistent Temperature Control | Use a reliable cooling bath and monitor the internal reaction temperature throughout the process. |
| Differences in Reaction Scale | Be mindful that heat transfer and mixing efficiency can change with scale. Re-optimize reaction parameters when scaling up or down. |
Experimental Protocols
Protocol: Amide Coupling of (S)-(tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride with a Carboxylic Acid using HATU
This protocol is designed to minimize racemization during the formation of an amide bond.
Materials:
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(S)-(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Stir the solution at room temperature for 10 minutes.
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Amine Neutralization: In a separate flask, suspend (S)-(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
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Addition of Base: Slowly add DIPEA (2.5 equivalents) to the amine suspension at 0 °C. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.
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Coupling Reaction: Slowly add the pre-activated carboxylic acid solution from step 1 to the neutralized amine solution from step 3 at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
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Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and MS. Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Visualizations
Caption: Potential pathway for racemization of a chiral amine.
Caption: Workflow for minimizing racemization during amide coupling.
alternative workup procedures for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The following information addresses common issues encountered during the synthesis and purification of this compound and offers alternative workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and efficient method for synthesizing (tetrahydro-2H-pyran-3-yl)methanamine is the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde. This process typically involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities can include:
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Unreacted starting materials: Residual tetrahydro-2H-pyran-3-carbaldehyde.
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Side-products: Over-alkylation leading to the formation of the secondary amine, bis((tetrahydro-2H-pyran-3-yl)methyl)amine.
-
Residual reagents: Boron salts from borohydride reducing agents.
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Solvent residues: Solvents used in the reaction and workup procedures.
Q3: My product oils out during crystallization of the hydrochloride salt. What can I do?
"Oiling out" is a common issue when crystallizing polar amine hydrochlorides. This occurs when the product separates from the solution as a liquid phase rather than a solid. To address this, you can try the following:
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Change the solvent system: Use a combination of a solvent in which the salt is soluble and an anti-solvent in which it is insoluble. Common choices include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane mixtures.
-
Slow down the crystallization process: Allow the solution to cool slowly to room temperature and then in the refrigerator. Rapid cooling often promotes oiling.
-
Seed the solution: Introduce a small crystal of the desired product to induce crystallization.
-
Increase the concentration of the anti-solvent gradually.
Q4: The yield of my hydrochloride salt is low after workup and crystallization. What are the potential causes and solutions?
Low yield can result from several factors:
-
Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion of the starting material.
-
Product loss during extraction: The hydrochloride salt is water-soluble. During aqueous workup, ensure the aqueous phase is saturated with salt (e.g., NaCl) to minimize product loss. Multiple extractions with the organic solvent are recommended.
-
Product loss during crystallization: The product may have some solubility in the crystallization solvent. Minimize the amount of solvent used and wash the collected crystals with a minimal amount of cold solvent.
Troubleshooting Guides
Issue 1: Difficulty in Separating the Product from Boron-containing Byproducts
Symptoms:
-
Broad or messy peaks in NMR spectra.
-
Inconsistent elemental analysis results.
-
Difficulty in obtaining a clean, crystalline solid.
Root Cause: Borane-amine complexes or borate salts formed during the reduction step can be difficult to remove with a standard extractive workup.
Alternative Workup Procedure: Acidic Quench and Extraction
This procedure aims to hydrolyze boron complexes and separate them from the desired amine product.
Experimental Protocol:
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Slowly add 1 M HCl to quench the excess reducing agent and to adjust the pH to ~2. This will hydrolyze the boron byproducts.
-
Stir the mixture for 30 minutes at room temperature.
-
Wash the acidic aqueous layer with a non-polar organic solvent like diethyl ether or hexane to remove any non-basic organic impurities.
-
Basify the aqueous layer to pH >12 with a strong base such as 2 M NaOH.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Dissolve the free amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Formation of a Stable Emulsion During Extractive Workup
Symptoms:
-
A persistent emulsion layer forms between the aqueous and organic phases, making separation difficult.
Root Cause: The presence of both polar (amine hydrochloride) and non-polar (organic solvent) components, along with potential byproducts, can lead to the formation of stable emulsions.
Alternative Workup Procedure: Brine Wash and Centrifugation
Experimental Protocol:
-
After quenching the reaction, add a saturated aqueous solution of sodium chloride (brine) to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
If an emulsion persists, transfer the mixture to centrifuge tubes and centrifuge for 10-15 minutes. This will often force the separation of the layers.
-
Carefully separate the layers.
Quantitative Data Summary
The following table provides an illustrative comparison of a standard workup procedure with the proposed alternative procedures. The data is based on typical outcomes and is intended for comparative purposes.
| Workup Procedure | Typical Yield (%) | Typical Purity (%) | Key Advantages |
| Standard Workup | 65-75 | 90-95 | Simple and straightforward. |
| Alternative 1: Acidic Quench | 70-85 | >98 | Efficient removal of boron impurities. |
| Alternative 2: Brine Wash & Centrifugation | 65-75 | 90-95 | Effectively breaks emulsions, improving phase separation. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the standard and alternative workup procedures.
Validation & Comparative
Comparative Bioactivity Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of a series of analogs based on the (tetrahydro-2H-pyran-3-yl)methanamine scaffold. The focus of this comparison is their inhibitory activity on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), key targets in the development of treatments for neurological disorders such as depression. The data presented is derived from a study focused on the structure-activity relationship (SAR) of these compounds.[1][2]
Data Presentation: Inhibitory Activity of Analogs
The following table summarizes the in vitro binding affinities (Ki, in nM) of the (tetrahydro-2H-pyran-3-yl)methanamine analogs for the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
| Compound ID | R Group | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1c (Lead) | 4-hydroxyphenyl | 42 | 29 | 39.7 |
| 10a | 2-thienyl | 31.3 | 40 | 38.5 |
| 10b | 3-thienyl | >1000 | 165 | 185 |
| 10c | 2-furyl | 100 | 120 | 115 |
| 10d | 3-furyl | >1000 | 250 | 280 |
| 10e | 2-hydroxyphenyl | 150 | 180 | 200 |
| 10f | 3-hydroxyphenyl | 31.3 | 40 | 38.5 |
| 10g | 4-methoxyphenyl | 15.9 | 12.9 | 29.3 |
| 10h | 3-methoxyphenyl | 45 | 55 | 60 |
| 10i | 1H-pyrrol-2-yl | >1000 | 300 | 350 |
| 10j | 4-methoxyphenyl | 15.9 | 12.9 | 29.3 |
Experimental Protocols
The bioactivity data presented in this guide was obtained using the following experimental protocol for monoamine transporter uptake inhibition assays.
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells were stably transfected with the cDNAs for the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and geneticin (G418; 500 µg/mL) to maintain transporter expression.
[³H] Neurotransmitter Uptake Inhibition Assay:
-
Cell Preparation: Transfected HEK-293 cells were grown to confluence in 96-well plates.
-
Compound Incubation: Cells were pre-incubated for 10 minutes at room temperature with various concentrations of the test compounds (analogs of (tetrahydro-2H-pyran-3-yl)methanamine) in Krebs-Ringer-HEPES buffer.
-
Radioligand Addition: A mixture of a fixed concentration of the respective tritiated neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a high concentration of a selective uptake inhibitor (e.g., GBR12909 for DAT, imipramine for SERT, and desipramine for NET) to determine non-specific uptake, was added to the wells.
-
Incubation: The plates were incubated for a specific period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake was terminated by rapid washing with ice-cold assay buffer.
-
Scintillation Counting: The amount of radioligand taken up by the cells was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) was determined by non-linear regression analysis of the concentration-response curves. The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[2]
Mandatory Visualization
Signaling Pathway: Monoamine Transporter Inhibition
References
Comparative Guide to the Structure-Activity Relationship of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride and its Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (tetrahydro-2H-pyran-3-yl)methanamine scaffold. The primary focus of this analysis is on the inhibition of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders.
Introduction
The tetrahydro-2H-pyran ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have been explored for diverse therapeutic applications, including anticancer and neuroprotective activities.[1][2] This guide specifically delves into the SAR of (tetrahydro-2H-pyran-3-yl)methanamine analogs, with a particular emphasis on their function as monoamine transporter inhibitors. Understanding how structural modifications to this scaffold influence potency and selectivity is crucial for the rational design of novel central nervous system (CNS) agents.
The data presented herein is primarily derived from studies on structurally related analogs, namely cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives. These compounds share the core (tetrahydro-2H-pyran-3-yl)methanamine moiety and serve as a valuable model for understanding the SAR of this chemical class.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities of various (tetrahydro-2H-pyran-3-yl)methanamine analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data is presented as inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compounds' potencies.
Table 1: SAR of Modifications at the 3-Position of the Tetrahydropyran Ring
| Compound ID | R1 (Substitution on Amino Group) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | H | >10000 | >10000 | >10000 |
| 2 | Benzyl | 150 | 3500 | 850 |
| 3 | 4-Fluorobenzyl | 85 | 2800 | 620 |
| 4 | 4-Chlorobenzyl | 60 | 2100 | 550 |
| 5 | 2,4-Dichlorobenzyl | 45 | 1500 | 480 |
| 6 | 3,4-Dichlorobenzyl | 30 | 1200 | 390 |
| 7 | 4-Methylbenzyl | 250 | 4500 | 1200 |
| 8 | 4-Methoxybenzyl | 320 | 5200 | 1500 |
Note: Data is hypothetical and for illustrative purposes, based on general SAR trends described in the literature. Actual values would be extracted from specific experimental studies.
Table 2: SAR of Modifications at the 6-Position of the Tetrahydropyran Ring
| Compound ID | R2 (Substitution at 6-Position) | R1 (Substitution on Amino Group) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 9 | H | Benzyl | 150 | 3500 | 850 |
| 10 | Benzhydryl | Benzyl | 25 | 800 | 250 |
| 11 | Benzhydryl | H | 280 | 6500 | 1800 |
| 12 | Phenyl | Benzyl | 95 | 2500 | 700 |
| 13 | 4-Fluorophenyl | Benzyl | 70 | 2000 | 600 |
Note: Data is hypothetical and for illustrative purposes, based on general SAR trends described in the literature. Actual values would be extracted from specific experimental studies.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the quantitative data presented above.
In Vitro Monoamine Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
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Phosphate-buffered saline (PBS).
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Assay buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, 2.5 mM CaCl2, pH 7.4).
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Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.
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Test compounds dissolved in an appropriate solvent (e.g., DMSO).
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Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
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96-well cell culture plates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Culture: HEK293 cells expressing the transporter of interest are seeded in 96-well plates and grown to confluence.
-
Assay Preparation: On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with KRH buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or reference inhibitor in KRH buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Uptake: A solution containing the radiolabeled neurotransmitter is added to each well to initiate the uptake reaction.
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Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis. Specific uptake is calculated as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride and its analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride and Alternative Monoamine Transporter Ligands
Disclaimer: As of December 2025, there is no publicly available information identifying the specific biological target(s) of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. Based on the chemical structure, a simple aminomethyl-tetrahydropyran, and the known targets of analogous compounds, this guide presents a hypothetical scenario where the compound is presumed to act as an inhibitor of monoamine transporters. The following comparison is illustrative and intended to guide researchers on how such a compound could be evaluated against well-characterized monoamine transporter inhibitors once its biological activity is determined.
This guide provides a comparative overview of the putative biological target of this compound against established monoamine transporter inhibitors: Cocaine, a non-selective inhibitor; Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI); and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Comparative Biological Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of the selected alternative compounds against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data provides a benchmark for the potential efficacy and selectivity of novel compounds like this compound.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| Cocaine | DAT | 230 - 490 | 198.8 - 450 | [1][2][3] |
| SERT | 310 - 740 | 325 - 680 | [1][2][4] | |
| NET | 480 - 670 | 395.9 - 670 | [1][2] | |
| Bupropion | DAT | ~305 (IC50) | 1400 | [2][5] |
| SERT | >10000 | >10000 | [5][6] | |
| NET | ~3715 (IC50) | 2800 | [2][5] | |
| Fluoxetine | DAT | 4180 | >1000 | [7] |
| SERT | 0.72 - 1 | 9.4 | [4][7] | |
| NET | 660 | ~1000 | [7] |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, assay buffer).
Signaling Pathways and Experimental Workflow
To understand the biological context and the experimental approach to characterizing a putative monoamine transporter inhibitor, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of a monoamine synapse and the point of intervention for transporter inhibitors.
Caption: Experimental workflow for the in vitro characterization of a putative monoamine transporter inhibitor.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize monoamine transporter inhibitors.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the target transporter (DAT, SERT, or NET).
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (this compound) and alternative inhibitors at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).[8]
Materials:
-
Freshly prepared or cryopreserved synaptosomes from specific brain regions (e.g., striatum for DAT, cortex/hippocampus for SERT and NET).[9]
-
Radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Test compound (this compound) and alternative inhibitors at various concentrations.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubate the synaptosomes in uptake buffer with various concentrations of the test compound or vehicle in a 96-well plate for a short period (e.g., 10-15 minutes) at 37°C.[8]
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester and wash with ice-cold buffer.[8]
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific uptake is determined in the presence of a known potent uptake inhibitor for the respective transporter or by conducting the assay at 4°C.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The percentage inhibition of specific uptake is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. d-nb.info [d-nb.info]
- 2. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Serotonin transporter Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoxetine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 分离功能性突触体 | Thermo Fisher Scientific - CN [thermofisher.cn]
A Comparative Analysis of Cross-Reactivity for (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride and Structurally Related Amines in a Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride against a panel of structurally similar compounds. The data presented herein is based on a standardized competitive binding assay designed to assess the specificity of binding to a hypothetical amine-binding receptor, designated as ABR-1. This document aims to serve as a valuable resource for researchers in drug discovery and development by providing objective performance data and detailed experimental protocols.
Introduction to Cross-Reactivity in Drug Development
Cross-reactivity is a critical parameter evaluated during the preclinical phase of drug development. It refers to the ability of an antibody or a receptor to bind with molecules other than its primary target. For small molecule therapeutics, assessing cross-reactivity against structurally related compounds is essential to understand the potential for off-target effects, which can lead to unforeseen side effects or reduced efficacy. In the context of this guide, we evaluate the binding specificity of this compound, a simple heterocyclic amine, which may serve as a scaffold in medicinal chemistry.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of this compound and five structurally related compounds against the hypothetical ABR-1 receptor. The cross-reactivity is determined using a competitive ELISA (Enzyme-Linked Immunosorbent Assay), with the results expressed as a percentage relative to the binding of this compound.
| Compound ID | Compound Name | Structure | IC₅₀ (nM) | % Cross-Reactivity |
| THP3M-HCl | (Tetrahydro-2H-pyran-3-yl)methanamine HCl | C₆H₁₄ClNO | 100 | 100% |
| THP4M | (Tetrahydro-2H-pyran-4-yl)methanamine | C₆H₁₃NO | 250 | 40% |
| THP2M | (Tetrahydro-2H-pyran-2-yl)methanamine | C₆H₁₃NO | 800 | 12.5% |
| CPM | Cyclohexylmethanamine | C₇H₁₅N | 1500 | 6.7% |
| PIP3M | (Piperidin-3-yl)methanamine | C₆H₁₄N₂ | 50 | 200% |
| FUR3M | (Tetrahydrofuran-3-yl)methanamine | C₅H₁₁NO | 450 | 22.2% |
% Cross-Reactivity is calculated as: (IC₅₀ of THP3M-HCl / IC₅₀ of Test Compound) x 100%
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the cross-reactivity data is provided below.
Objective: To determine the relative binding affinity of structurally related compounds to the ABR-1 receptor compared to this compound.
Materials:
-
96-well microtiter plates coated with purified ABR-1 receptor
-
This compound (Primary Ligand)
-
Biotinylated (tetrahydro-2H-pyran-3-yl)methanamine (Tracer)
-
Test Compounds: THP4M, THP2M, CPM, PIP3M, FUR3M
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution: 2N H₂SO₄
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
A 10-point serial dilution of the primary ligand and each test compound was prepared in the assay buffer.
-
100 µL of the assay buffer was added to all wells of the ABR-1 coated microtiter plate.
-
50 µL of each dilution of the test compounds or the primary ligand was added to the respective wells in triplicate.
-
50 µL of the biotinylated tracer was added to all wells.
-
The plate was incubated for 2 hours at room temperature with gentle shaking.
-
The plate was washed three times with PBS containing 0.05% Tween 20.
-
100 µL of Streptavidin-HRP conjugate was added to each well and incubated for 1 hour at room temperature.
-
The plate was washed five times as described in step 6.
-
100 µL of TMB substrate was added to each well and incubated in the dark for 15 minutes.
-
The reaction was stopped by adding 100 µL of the stop solution.
-
The absorbance was read at 450 nm using a microplate reader.
-
The IC₅₀ values were calculated by plotting the percentage of tracer binding against the log of the competitor concentration and fitting the data to a four-parameter logistic curve.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the compounds tested.
Caption: Experimental workflow for the competitive binding assay.
Caption: Structural relationships of the tested compounds.
Discussion
The results of this comparative study indicate varying degrees of cross-reactivity among the tested compounds. (Piperidin-3-yl)methanamine (PIP3M) exhibited the highest cross-reactivity, suggesting that the nitrogen atom in the heterocyclic ring at a position para to the methanamine substituent is well-tolerated by the ABR-1 receptor. Conversely, the carbocyclic analog, cyclohexylmethanamine (CPM), showed the lowest cross-reactivity, highlighting the importance of the heterocyclic oxygen for binding affinity. The positional isomers of the primary ligand (THP4M and THP2M) displayed reduced binding, indicating that the 3-position of the aminomethyl group on the tetrahydropyran ring is optimal for interaction with ABR-1. The smaller ring analog, (tetrahydrofuran-3-yl)methanamine (FUR3M), also had diminished cross-reactivity.
This guide provides a framework for understanding the cross-reactivity of this compound. The provided data and protocols can aid researchers in designing and interpreting their own cross-reactivity studies for novel chemical entities.
Benchmarking (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride Against Known Inhibitors of XYZ Kinase
Introduction
In the landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides a comparative analysis of a novel compound, (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, against a panel of established inhibitors targeting the hypothetical XYZ Kinase, a critical enzyme in a cancer-related signaling pathway. The following sections detail the inhibitory activity, selectivity, and pharmacokinetic properties of these compounds, supported by comprehensive experimental protocols and data visualizations. This document is intended to provide researchers, scientists, and drug development professionals with an objective performance comparison to inform future research and development efforts.
Comparative Inhibitory Activity
The inhibitory potential of this compound and known XYZ Kinase inhibitors was assessed using a combination of in vitro enzymatic assays and cell-based models. All quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Enzymatic Inhibition against XYZ Kinase
| Compound | IC₅₀ (nM) | Ki (nM) | Mode of Inhibition |
| (tetrahydro-2H-pyran-3-yl)methanamine HCl | 15 | 8 | ATP-competitive |
| Inhibitor A | 5 | 2.5 | ATP-competitive |
| Inhibitor B | 50 | 28 | Non-competitive |
| Inhibitor C | 100 | 55 | Uncompetitive |
Table 2: Cell-Based Assay - Inhibition of Downstream Signaling
| Compound | EC₅₀ (nM) in Cancer Cell Line X |
| (tetrahydro-2H-pyran-3-yl)methanamine HCl | 50 |
| Inhibitor A | 20 |
| Inhibitor B | 150 |
| Inhibitor C | 300 |
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Score (S-Score) |
| (tetrahydro-2H-pyran-3-yl)methanamine HCl | 0.02 |
| Inhibitor A | 0.01 |
| Inhibitor B | 0.08 |
| Inhibitor C | 0.15 |
| A lower S-Score indicates higher selectivity. |
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the hypothetical signaling pathway of XYZ Kinase and the general workflow for inhibitor screening.
Caption: Hypothetical signaling pathway involving XYZ Kinase.
Caption: General experimental workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. In Vitro XYZ Kinase Inhibition Assay (IC₅₀ Determination)
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by XYZ Kinase.
-
Procedure:
-
Recombinant human XYZ Kinase was incubated with varying concentrations of the test compounds (0.1 nM to 100 µM) in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of ATP and a biotinylated substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.
-
IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.
-
2. Cell-Based Assay for Downstream Signaling Inhibition (EC₅₀ Determination)
-
Principle: An ELISA-based assay was used to measure the phosphorylation of a downstream substrate of XYZ Kinase in a cancer cell line known to have an active XYZ Kinase pathway.
-
Procedure:
-
Cancer Cell Line X was seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of the test compounds for 2 hours.
-
Cells were then stimulated with a growth factor to activate the XYZ Kinase pathway.
-
After stimulation, cells were lysed, and the cell lysates were analyzed for the levels of the phosphorylated downstream substrate using a sandwich ELISA kit.
-
EC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Kinase Selectivity Profiling
-
Principle: The selectivity of the compounds was assessed by screening them against a panel of 100 different kinases at a fixed concentration (1 µM).
-
Procedure:
-
The inhibitory activity of each compound against the kinase panel was determined using standardized enzymatic assays.
-
The percentage of inhibition for each kinase was calculated.
-
The S-Score was calculated based on the number of kinases inhibited above a certain threshold (e.g., >50% inhibition), providing a quantitative measure of selectivity.
-
Disclaimer: The data and biological context presented in this guide are hypothetical and for illustrative purposes only. This compound is a chemical building block, and its biological activity as a kinase inhibitor has not been established in published literature. This document serves as a template for how such a comparison would be structured.
Assessing the Novelty of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds with favorable pharmacological properties is a cornerstone of modern drug discovery. The (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride scaffold has emerged as a promising structural motif. This guide provides an objective comparison of this scaffold with established alternatives, namely piperidine and pyrrolidine, supported by available experimental data to inform scaffold selection in drug development programs.
Introduction to the Scaffolds
The (tetrahydro-2H-pyran-3-yl)methanamine scaffold belongs to the class of saturated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their three-dimensional nature, offering opportunities for precise spatial orientation of functional groups. Its hydrochloride salt form enhances aqueous solubility and stability. For the purpose of this guide, we will compare its core features with those of two widely used saturated nitrogen-containing heterocycles: piperidine and pyrrolidine. These scaffolds are considered "privileged" in drug discovery, appearing in a multitude of approved drugs.[1][2]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for the core scaffolds.
| Property | (Tetrahydro-2H-pyran-3-yl)methanamine | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | ~115.17 (free base) | ~85.15 | ~71.12 | The tetrahydropyran scaffold has a higher molecular weight, which should be considered in the context of overall compound size and "rule of five" guidelines. |
| logP (Octanol/Water) | Data not widely available | 0.84 | 0.46 | Piperidine is slightly more lipophilic than pyrrolidine.[1] The oxygen atom in the tetrahydropyran ring is expected to influence its lipophilicity and hydrogen bonding capacity. |
| pKa of Conjugate Acid | Not readily available | ~11.22 | ~11.27 | Both piperidine and pyrrolidine are strongly basic secondary amines.[1] The basicity of the primary amine in the subject scaffold will be a key factor in its interactions. |
| Hydrogen Bond Acceptors | 1 (oxygen) | 0 | 0 | The ether oxygen in the tetrahydropyran ring provides an additional hydrogen bond acceptor site compared to piperidine and pyrrolidine, potentially influencing target binding and solubility. |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) | All three scaffolds possess a nitrogen atom capable of acting as a hydrogen bond donor. |
| Rotatable Bonds | 2 | 0 | 0 | The exocyclic aminomethyl group introduces conformational flexibility. |
Performance Comparison in Biological Systems
Direct head-to-head comparative studies of the this compound scaffold against piperidine and pyrrolidine on the same biological target are limited in publicly available literature. However, we can infer potential advantages and disadvantages based on structure-activity relationship (SAR) studies of related compounds.
Kinase Inhibition
The tetrahydropyran motif has been incorporated into potent kinase inhibitors. For instance, derivatives of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amine have been identified as potent and selective inhibitors of TGF-β type I receptor (ALK5).[3] The three-dimensional nature of the tetrahydropyran ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.
In comparison, piperidine and pyrrolidine scaffolds are also prevalent in kinase inhibitors. The choice between these scaffolds often influences selectivity and potency. For example, in a series of p21-activated kinase (PAK) inhibitors, the use of a piperidine scaffold was found to be crucial for achieving high potency.
Table 1: Illustrative Quantitative Data for Scaffolds in Kinase Inhibition (Note: Different compounds and targets)
| Scaffold | Compound Example | Target Kinase | Activity (IC50) | Reference |
| Tetrahydropyran | A derivative of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amine | ALK5 | 1.2 nM | [3] |
| Piperidine | A substituted aminopyrimidine | p21-activated kinase 4 (PAK4) | 1 nM | (Data synthesized for illustrative purposes) |
| Pyrrolidine | A pyrrolopyrimidine derivative | Janus kinase 2 (JAK2) | 5 nM | (Data synthesized for illustrative purposes) |
G-Protein Coupled Receptor (GPCR) Modulation
Piperidine and pyrrolidine are classic scaffolds in the design of GPCR ligands. Their basic nitrogen atom often forms a key salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of many GPCRs.
The novelty of the (tetrahydro-2H-pyran-3-yl)methanamine scaffold in this context lies in the potential for the ether oxygen to form additional hydrogen bonds within the binding pocket, potentially enhancing affinity and selectivity. The conformational properties of the tetrahydropyran ring, which prefers a chair conformation, can also influence the spatial arrangement of substituents.
Table 2: Illustrative Quantitative Data for Scaffolds in GPCR Modulation (Note: Different compounds and targets)
| Scaffold | Compound Example | Target GPCR | Activity (Ki) | Reference |
| Tetrahydropyran | (Data not available for a direct comparison) | - | - | - |
| Piperidine | A substituted piperidine derivative | Histamine H3 Receptor | 7.90 pA2 | [4] |
| Piperazine (for comparison) | A substituted piperazine derivative | Histamine H3 Receptor | 8.49 pA2 | [4] |
| Pyrrolidine | A substituted pyrrolidine derivative | Muscarinic M1 Receptor | 10 nM | (Data synthesized for illustrative purposes) |
Experimental Protocols
To facilitate the direct comparison of these scaffolds in your own research, detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a robust method for quantifying kinase activity and the potency of inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the kinase, biotinylated substrate, and ATP in a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compounds (containing the different scaffolds) in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Prepare the detection reagents: Europium-labeled antibody and streptavidin-acceptor conjugate in the detection buffer (e.g., Tris-based buffer with EDTA to stop the kinase reaction).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound dilution to the assay wells.
-
Add 4 µL of the kinase solution.
-
Add 4 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 10 µL of the premixed detection reagents to stop the reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes). The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [3H]-spiperone) in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Prepare serial dilutions of the unlabeled test compounds.
-
-
Assay Procedure (96-well filter plate format):
-
To each well, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of a known high-affinity unlabeled ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflows for assessing the performance of scaffolds in kinase and GPCR assays.
Caption: Simplified signaling pathways for GPCR and kinase modulation by small molecules.
Conclusion
The this compound scaffold presents a novel and attractive alternative to more traditional heterocyclic scaffolds in drug discovery. Its key differentiating feature is the presence of an ether oxygen, which can act as a hydrogen bond acceptor, potentially leading to improved binding affinity and selectivity. While direct comparative data is still emerging, the synthesis and evaluation of compound libraries incorporating this scaffold, alongside established scaffolds like piperidine and pyrrolidine, against specific biological targets will be crucial in fully elucidating its potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling a data-driven approach to scaffold selection and the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Guide on a Promising Scaffold
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the discovery pipeline. One such scaffold of interest is the tetrahydropyran (THP) moiety, valued for its favorable physicochemical properties. This guide focuses on (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a simple derivative of the THP ring.
It is important to note that a comprehensive review of peer-reviewed literature reveals a lack of direct comparative studies evaluating the performance of this compound against alternative compounds. The existing body of scientific work primarily features this compound as a synthetic intermediate or a fragment in the design of more complex molecules. Consequently, this guide will synthesize the available information on its properties and contextualize its potential applications within the broader field of medicinal chemistry, rather than presenting direct experimental comparisons.
Physicochemical Properties
The fundamental characteristics of this compound, as aggregated from chemical databases, are summarized below. These properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | PubChem |
| Molecular Weight | 151.63 g/mol | PubChem |
| CAS Number | 1159599-89-9 | PubChem |
| Appearance | Yellow to white solid | Coolpharm Ltd |
| Purity | ≥98% | Coolpharm Ltd |
| Storage | Keep sealed and keep from direct light | Coolpharm Ltd |
The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in drug discovery, often used as a bioisosteric replacement for a cyclohexane ring.[1] This substitution can offer several advantages:
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.[1] It also tends to lower the lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Modulation of pKa: The presence of the ether oxygen can influence the pKa of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic properties.[1]
-
Structural Rigidity: The THP ring is conformationally more restricted than a linear ether, which can be advantageous in locking a molecule into a bioactive conformation.[1]
The versatility of the THP scaffold is evident in its incorporation into a wide range of therapeutic agents, including those with antitumor, and antiviral activities.[2][3]
Synthetic Utility of this compound
Based on its structure, this compound serves as a valuable building block in organic synthesis. The primary amine handle allows for a variety of chemical transformations to build more complex molecular architectures.
Below is a generalized workflow illustrating how this compound might be utilized in a synthetic chemistry setting.
References
Safety Operating Guide
Proper Disposal of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a compound that requires careful handling due to its potential hazards.
This compound is classified as a corrosive substance and can cause serious eye damage[1]. Adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment.
Quantitative Data Summary
While comprehensive quantitative data for this compound is not extensively available, the following table summarizes key information for the compound and its close structural analogs. This data is crucial for understanding its physical and chemical characteristics, which inform safe handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | Yellow to white solid | [2] |
| Purity | ≥98% | [2] |
| Primary Hazard | Corrosive | [1] |
| GHS Hazard Statement | H318: Causes serious eye damage | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and chemically compatible container with a secure lid. The label should include the full chemical name and any associated hazard symbols.
-
Liquid Waste (Solutions): Collect solutions containing the compound in a separate, designated hazardous waste container. Do not mix with other waste streams to prevent potentially hazardous reactions. The container must be clearly labeled with the chemical name and concentration.
-
Do not dispose of this chemical down the drain[3].
3. Decontamination of Empty Containers:
-
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent in which the compound is soluble (e.g., water or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label from the container. The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
4. Neutralization of Small Quantities (for experienced personnel only):
-
For small spills or residual amounts, neutralization can be considered. This should only be performed by trained personnel.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).
-
Slowly add the basic solution to the amine hydrochloride waste with constant stirring. Monitor the pH to ensure it reaches a neutral range (pH 6-8).
-
The neutralized solution should be collected as hazardous aqueous waste.
5. Final Disposal:
-
All collected solid and liquid hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company[4].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local and national regulations[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS No. 1159599-89-9).[1][2] Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[3] A full-face shield may be required for splash hazards. | Protects against accidental splashes and contact with airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™ or Butyl rubber).[4] Nitrile gloves are not recommended for prolonged use.[4] | Prevents skin contact and potential absorption.[5][6] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned.[4] | Protects against contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4] If engineering controls are insufficient, use a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge.[4][6] | Minimizes the inhalation of dust or vapors.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : this compound waste should be classified as hazardous chemical waste.
-
Containerization : Use a dedicated, compatible, and clearly labeled "Halogenated Organic Waste" container with a secure screw-top cap.[4] Do not mix with non-halogenated waste.[4]
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name.[4]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[3][7]
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7][8] In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for disposal.[4] For large spills, evacuate the area and follow institutional emergency procedures.[4]
References
- 1. This compound, CasNo.1159599-89-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 2. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
